2-bromo-N-phenylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWAHYRHUWAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423762 | |
| Record name | 2-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61613-22-7 | |
| Record name | 2-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic chemistry and potentially in drug discovery. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis, and visualizes key chemical workflows.
Core Chemical Properties and Data
This compound, with the CAS number 61613-22-7, is a substituted diphenylamine derivative. Its chemical structure, featuring a bromine atom on one of the phenyl rings, imparts specific reactivity and physical properties that are of interest in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrN | --INVALID-LINK--[1] |
| Molecular Weight | 248.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 61613-22-7 | --INVALID-LINK--[1] |
| Physical State | Liquid | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Predicted LogP | 4.1927 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and characterization of this compound. The following table summarizes the available NMR and mass spectrometry data.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1 |
| Mass Spectrometry (ESI) | m/z = 248, 250 (M+) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for C-N bond formation. The two most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, are detailed below as generalized protocols.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl amines.[4]
Reactants:
-
2-bromoaniline or aniline
-
Bromobenzene or 1,2-dibromobenzene
-
Copper catalyst (e.g., CuI, copper powder)
-
Base (e.g., K₂CO₃, KOH)
-
High-boiling polar aprotic solvent (e.g., NMP, DMF)
Methodology:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), the copper catalyst (0.1-1.0 eq.), and the base (2.0 eq.).
-
Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir for several hours to days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5][6]
Reactants:
-
2-bromoaniline or aniline
-
Bromobenzene or 1,2-dibromobenzene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.
-
Add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), and the base (1.5-2.0 eq.).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the generalized workflows for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig Amination.
Caption: Generalized synthetic routes to this compound.
Potential Role of Diphenylamine Derivatives in Drug Discovery
While specific biological activities of this compound are not extensively documented, the broader class of diphenylamine derivatives has shown promise in various therapeutic areas. The following diagram illustrates a logical workflow for exploring the potential of such compounds in drug discovery.
Caption: Logical workflow for diphenylamine derivatives in drug discovery.
Conclusion
This compound is a readily synthesizable aromatic amine with defined spectroscopic properties. While its direct biological applications are yet to be fully explored, its structural motif is present in compounds with known biological activities. The synthetic protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this and related compounds in the fields of organic synthesis and medicinal chemistry. Further research into its physical properties and biological activity is warranted to fully elucidate its potential.
References
An In-depth Technical Guide to 2-bromo-N-phenylaniline (CAS: 61613-22-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a key chemical intermediate with applications in organic synthesis and as a precursor for biologically active molecules. This document details its chemical and physical properties, outlines established synthesis methodologies, discusses its relevance in medicinal chemistry, and provides essential safety information.
Core Chemical and Physical Properties
This compound is a halogenated aromatic amine. Its quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 61613-22-7 | [1] |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥97% | [1] |
| Boiling Point | Not explicitly available, but related compounds have high boiling points. | |
| Storage Temperature | Room Temperature, protected from light | [1] |
| SMILES | Brc1ccccc1Nc1ccccc1 | [1] |
Synthesis Methodologies
Experimental Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diarylamines.[4]
Reactants:
-
2-bromoiodobenzene or 1,2-dibromobenzene
-
Aniline
-
Copper(I) iodide (CuI) as the catalyst
-
Potassium carbonate (K₂CO₃) as the base
-
A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 2-bromoiodobenzene (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 140-160°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5]
Reactants:
-
2-bromoiodobenzene or 1,2-dibromobenzene
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
A strong base, such as sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene as the solvent
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a reaction flask.
-
Add anhydrous toluene, followed by 2-bromoiodobenzene, aniline, and sodium tert-butoxide.
-
Seal the flask and heat the mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Applications in Drug Development and Medicinal Chemistry
While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in medicinal chemistry. Diarylamines are present in numerous biologically active compounds.
A notable application of this scaffold is in the development of antimicrobial and anti-inflammatory agents. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from this compound, demonstrated significant biological activity.[6] These derivatives were found to be active against Gram-positive bacteria and exhibited superior in vitro anti-inflammatory activity compared to acetylsalicylic acid.[6] The anti-inflammatory effect was attributed to the inhibition of protease activity.[6]
This highlights the potential of this compound as a starting material for the synthesis of novel therapeutic agents.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Hazard Statements (based on related compounds):
-
Harmful if swallowed.[7]
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust, vapor, mist, or gas.[7]
-
Wash thoroughly after handling.
Conclusion
This compound is a valuable building block in organic synthesis, with its primary utility in the construction of more complex molecules, including those with potential therapeutic applications. The Ullmann condensation and Buchwald-Hartwig amination provide reliable methods for its synthesis. The demonstrated biological activity of its derivatives underscores its importance for researchers in drug discovery and development. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 2-bromo-N-phenylaniline, a chemical compound of interest in various research and development applications. The information is presented to meet the needs of researchers, scientists, and professionals in the field of drug development.
Physicochemical Data Summary
The core molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C12H10BrN | [1][2][3] |
| Molecular Weight | 248.12 g/mol | [1][2] |
| CAS Number | 61613-22-7 | [1][2][3] |
| Synonyms | N-(2-Bromophenyl)aniline | [2] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥97% | [2][4] |
Molecular Structure and Information
The structural and informational properties of this compound are detailed below.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. As a commercially available research chemical, it is often utilized as a building block in organic synthesis.[1][3] Researchers should refer to specific literature or patents that describe the use of this compound in their field of interest for detailed experimental methodologies.
Signaling Pathways
Information regarding the direct involvement of this compound in specific biological signaling pathways is not extensively documented in publicly available literature. Its utility is primarily established in the context of chemical synthesis.[3] Further research would be required to elucidate any potential biological activity and associated signaling cascades.
References
An In-Depth Technical Guide to 2-bromo-N-phenylaniline: Structure, Nomenclature, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. The document details its chemical structure, systematic and non-systematic nomenclature, and a summary of its key physicochemical and spectroscopic properties. A representative experimental protocol for its synthesis via Buchwald-Hartwig amination is provided, along with a logical workflow diagram. While the N-phenylaniline scaffold is present in many biologically active molecules, specific data on the biological activity and signaling pathway involvement of this compound is not extensively available in current literature. This guide serves as a foundational resource for researchers utilizing this compound in further studies.
Chemical Structure and Nomenclature
This compound is a diarylamine derivative characterized by a bromine substituent at the ortho-position of one of the phenyl rings.
IUPAC Name: this compound[1]
Synonyms:
-
N-(2-Bromophenyl)aniline[1]
-
2-Bromodiphenylamine
-
Benzenamine, 2-bromo-N-phenyl-
Chemical Structure:
Molecular Formula: C₁₂H₁₀BrN[1]
CAS Number: 61613-22-7[1]
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and computational data for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 248.12 g/mol | [1] |
| Appearance | Colorless to red to green liquid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | |
| LogP | 4.1927 | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| Number of Hydrogen Bond Acceptors | 1 | [1] |
| Number of Hydrogen Bond Donors | 1 | [1] |
| Number of Rotatable Bonds | 2 | [1] |
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The expected spectral characteristics are summarized in Table 2.
| Spectroscopy | Data |
| ¹H NMR | Complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the nine aromatic protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Twelve distinct signals in the aromatic region (δ 110-150 ppm) due to the presence of two non-equivalent phenyl rings. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 247 and a characteristic isotopic peak (M+2) at m/z 249 with an intensity ratio of approximately 1:1, indicative of the presence of one bromine atom. |
Synthesis of this compound
The synthesis of this compound can be achieved through several cross-coupling methodologies, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent. These reactions facilitate the formation of the crucial carbon-nitrogen bond.[2][3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines due to its high efficiency and functional group tolerance.[2][3][4]
Reaction Scheme:
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of diarylamines. This method typically requires harsher reaction conditions compared to the Buchwald-Hartwig amination.[2][5]
Reaction Scheme:
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This protocol is based on established procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.
Materials:
-
1,2-Dibromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 1,2-dibromobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Experimental Workflow Diagram:
Potential Applications in Drug Discovery
While specific biological activities for this compound are not well-documented, the N-phenylaniline scaffold is a common motif in a variety of biologically active compounds. Derivatives of N-phenylaniline have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9][10] The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological potential.
Conclusion
This compound is a readily accessible synthetic building block with well-defined physicochemical and spectroscopic properties. Its synthesis can be reliably achieved through modern cross-coupling reactions such as the Buchwald-Hartwig amination. While direct evidence of its biological activity is currently limited, its structural features suggest that it is a promising scaffold for the development of new chemical entities in drug discovery and materials science. This guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule.
References
- 1. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. people.umass.edu [people.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. irejournals.com [irejournals.com]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-bromo-N-phenylaniline IUPAC name
An In-depth Technical Guide to 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its applications in research and development, particularly in the synthesis of more complex molecular architectures.
The formal IUPAC name for the compound is This compound . It is also commonly referred to as N-(2-bromophenyl)aniline or N-(2-bromophenyl)benzenamine. This molecule is a derivative of diphenylamine, featuring a bromine atom on one of the phenyl rings at the ortho position relative to the amine bridge.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | N-(2-Bromophenyl)aniline | [1] |
| CAS Number | 61613-22-7 | [1] |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Physical Form | Liquid | - |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| LogP (predicted) | 4.1927 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction.[2] This method involves the reaction of an aniline with an aryl halide. The following protocol is a representative procedure for the synthesis of this compound from aniline and 1,2-dibromobenzene.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
Objective: To synthesize this compound through a copper-catalyzed reaction between aniline and 1,2-dibromobenzene.
Reagents and Materials:
-
Aniline
-
1,2-Dibromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable volume of a high-boiling polar solvent, such as NMP or DMF, to the flask to ensure adequate mixing and heating.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
Visualization of Synthetic Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The diphenylamine core is recognized as a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.[3]
Derivatives of substituted N-phenylanilines are being investigated for a variety of therapeutic applications, including their use as kinase inhibitors in oncology.[3] The ability to modify the this compound scaffold at the bromine position, as well as on the phenyl rings, allows for the systematic exploration of structure-activity relationships (SAR) in drug design. This makes this compound a key intermediate for medicinal chemists and professionals in drug development.
References
An In-depth Technical Guide to the Physical Properties of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-phenylaniline is an aromatic amine derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details experimental protocols for their determination, and outlines a plausible synthetic workflow.
Core Physical Properties
While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, a combination of catalog information and predictive models allows for a robust profile. The following tables summarize the key physical and chemical identifiers for this compound.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 61613-22-7 |
| Molecular Formula | C₁₂H₁₀BrN |
| Molecular Weight | 248.12 g/mol [1] |
| Synonyms | N-(2-Bromophenyl)aniline |
Table 2: Tabulated Physical Properties of this compound
| Property | Value | Notes |
| Physical Form | Liquid | At room temperature. |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Not available | Expected to be soluble in common organic solvents like toluene, and sparingly soluble in water, similar to other N-phenylaniline derivatives.[2] |
| LogP (Predicted) | 4.1927 | Indicates high lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Suggests good membrane permeability.[1] |
Experimental Protocols
The determination of key physical properties is fundamental in chemical research. The following are detailed, generalized methodologies for the experimental determination of properties for which specific data on this compound is lacking.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Distillation Method):
-
Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, toluene) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The mixture is allowed to stand, and the undissolved solute is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.
Synthesis and Purification Workflow
The synthesis of this compound can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods provide efficient routes for the formation of the crucial carbon-nitrogen bond.
A plausible synthetic route for this compound is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. In this case, 1-bromo-2-iodobenzene or a similar di-halogenated benzene could be reacted with aniline.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various high-value organic molecules. The document delves into the core reactivity of this compound, focusing on its participation in seminal cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation for the synthesis of carbazoles. Furthermore, this guide outlines the stability profile of this compound, including recommended storage conditions and potential degradation pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers and professionals in the effective utilization and handling of this versatile chemical building block.
Introduction
This compound is a diarylamine derivative of significant interest in organic synthesis. Its structure, featuring a bromo-substituted aromatic ring and a secondary amine linkage, provides two reactive sites for carbon-carbon and carbon-nitrogen bond formation. This unique structural motif makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Understanding the reactivity and stability of this compound is paramount for its efficient and safe application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BrN |
| Molecular Weight | 248.12 g/mol |
| Appearance | Liquid |
| Purity | ≥97% |
| Storage Temperature | Room Temperature, protect from light |
Chemical Reactivity
This compound is a versatile substrate for a variety of cross-coupling reactions, primarily leveraging the reactivity of the aryl bromide and the N-H bond. The most significant applications of this compound are in the synthesis of triarylamines and carbazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can act as the amine component, reacting with various aryl halides or triflates to yield triarylamine structures. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the triarylamine product.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination.
The yield of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes yields for the coupling of bromobenzene with various secondary aryl amines, providing an indication of the expected efficiency for reactions involving this compound.[1]
| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Carbazole | t-BuXPhos | t-BuOLi | Toluene | 100 | 98 |
| Diphenylamine | XPhos | Cs₂CO₃ | Toluene | 100 | 97 |
| Phenoxazine | XPhos | t-BuONa | Toluene | 100 | >99 |
| Phenothiazine | DavePhos | t-BuOLi | Toluene | 100 | 99 |
| 9,9-dimethyl-9,10-dihydroacridine | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 98 |
The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a secondary amine, which can be adapted for this compound.
-
Reaction Setup: In a glovebox, a vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%), a phosphine ligand (e.g., t-BuXPhos, 4 mol%), and a base (e.g., t-BuOLi, 1.5 mmol).
-
Solvent Addition: Anhydrous toluene (5 mL) is added to the vial.
-
Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C for the specified time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triarylamine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound can serve as the organohalide partner, reacting with a variety of aryl or vinyl boronic acids or esters to form a new carbon-carbon bond. This reaction is instrumental in synthesizing substituted diarylamines, which are precursors to carbazoles and other functional materials.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The following table presents the yields for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, demonstrating the versatility of this reaction.[2]
| Bromoaniline Substrate | Boronic Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 91 |
| 2-bromo-4-fluoroaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 97 |
| 2-bromoaniline | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 95 |
| 2-bromoaniline | 4-Chlorophenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85 |
| 2-bromoaniline | 3-Thienylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 88 |
The following is a general protocol for the Suzuki-Miyaura coupling of an ortho-bromoaniline.
-
Reaction Setup: A reaction tube is charged with the ortho-bromoaniline (1.0 equiv), the boronic ester (1.5 equiv), a palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: A mixture of 2-MeTHF and water (e.g., 5:1) is added.
-
Reaction: The tube is sealed, and the mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Ullmann Condensation for Carbazole Synthesis
The intramolecular Ullmann condensation of this compound derivatives is a classic and effective method for the synthesis of the carbazole core structure. This reaction typically involves a copper catalyst and proceeds at elevated temperatures. The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by intramolecular C-N bond formation.
Signaling Pathway for Ullmann Condensation
Caption: Key requirements for the Ullmann condensation to form carbazoles.
The following table provides examples of yields for the copper-catalyzed C-N cross-coupling of carbazoles with 2-bromopyridine derivatives, which is analogous to the intramolecular cyclization of this compound.[3]
| Carbazole | 2-Bromopyridine Derivative | Catalyst | Ligand | Base | Yield (%) |
| 9H-Carbazole | 2-Bromopyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 95 |
| 3,6-di-tert-butyl-9H-carbazole | 2-Bromopyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 92 |
| 9H-Carbazole | 2-Bromo-6-methylpyridine | CuCl | 1-methyl-imidazole | t-BuOLi | 90 |
-
Reaction Setup: A mixture of the this compound derivative (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction vessel.
-
Solvent Addition: A high-boiling polar solvent such as DMF or 1,4-dioxane is added.
-
Reaction: The mixture is heated to a high temperature (typically 120-180 °C) and stirred for an extended period (12-48 hours).
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Stability
The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.
Storage and Handling
Based on available safety data sheets, this compound should be stored at room temperature, protected from light. It is important to keep the container tightly closed in a dry and well-ventilated place.
Incompatibilities
This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.
Degradation Pathways
While specific degradation studies on this compound are not extensively reported, potential degradation pathways can be inferred from the chemistry of similar compounds, such as other haloanilines.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-Br and C-N bonds can occur. The kinetics of thermal degradation for related compounds have been studied, and for some aromatic compounds, decomposition follows first-order kinetics.[4]
-
Photodegradation: Aromatic amines are susceptible to photodegradation, especially in the presence of UV light. The process can involve the generation of reactive oxygen species, leading to hydroxylation of the aromatic rings and potential dehalogenation. The photodegradation of chloroanilines has been shown to follow pseudo-first-order kinetics.[5][6]
Stability Testing
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
The following is a general protocol for a forced degradation study, which should be adapted and optimized for this compound.[7][8]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be run in parallel.
-
-
Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically HPLC with UV or MS detection.
-
Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.
Logical Flow for a Forced Degradation Study
Caption: A generalized workflow for conducting a forced degradation study.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with its reactivity being central to the construction of complex nitrogen-containing molecules. Its participation in key cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation highlights its importance. A thorough understanding of the optimal conditions for these reactions, as presented in this guide, is crucial for achieving high yields and purity. Concurrently, an awareness of its stability profile, including proper storage, handling, and potential degradation pathways, ensures its integrity and safe use. The provided protocols and data serve as a foundational resource for researchers and professionals to effectively harness the synthetic potential of this compound. Further quantitative studies on the degradation kinetics of this specific molecule would be beneficial for a more complete understanding of its long-term stability.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation Kinetics of o-Nitroaniline (ONA), m-Nitroaniline (MNA), p-Nitroaniline (PNA), p-Bromoaniline (PBrA) and o-Chloroaniline (OCIA) in Aqueous Suspension of Zinc Oxide | Semantic Scholar [semanticscholar.org]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
2-bromo-N-phenylaniline safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 2-bromo-N-phenylaniline
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available safety data. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific use case.
Executive Summary
This compound is an aromatic amine with applications in chemical synthesis. Due to its structural characteristics, it is classified as a hazardous substance requiring stringent safety protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, personal protective equipment (PPE) recommendations, emergency measures, and disposal guidelines. The primary hazards associated with this compound include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for organ damage through prolonged or repeated exposure.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to the protocols outlined in this document is critical to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are acute toxicity and target organ toxicity with repeated exposure.[1][3]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1][2][3] |
| Acute Toxicity, Inhalation (dust/mist) | 3 | H331: Toxic if inhaled.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4] |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Hazard Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).
-
Health Hazard: Indicates specific target organ toxicity.
-
Environment: Indicates hazards to the aquatic environment.
Toxicological and Physical Properties
While comprehensive toxicological data for this compound is not thoroughly investigated, information from supplier SDSs and data for related aromatic amines provide critical insights into its potential effects. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (blue discoloration of the blood), which may be delayed by 2 to 4 hours. General effects of aromatic amines can include headache, cardiac dysrhythmia, a drop in blood pressure, and spasms.[1] There is also a danger of cumulative effects.[1]
Quantitative Toxicological Data
| Test | Species | Route | Value | Remarks |
| LD50 | Rat | Oral | 456 mg/kg | (RTECS) |
| LD50 | Rat | Dermal | 536 mg/kg | (External MSDS) |
| Acute Tox. Est. | - | Inhalation | 0.6 mg/l (4 h, dust/mist) | (Expert judgment) |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀BrN | [2] |
| Molecular Weight | 172.02 g/mol | [2][3] |
| Appearance | Solidified mass or fragments, Light brown | [5] |
| Melting Point | 24 - 28 °C | [5][6] |
| Boiling Point | 229 °C | [5][6] |
| Density | 1.52 g/mL at 25 °C | [5][6] |
| Flash Point | 110 °C (closed cup) | [5] |
| Water Solubility | Insoluble | [6] |
| log Pow (Octanol/Water) | 2.11 | [3][5] |
Note: No specific experimental protocols for the LD50 studies were provided in the reviewed safety data sheets.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[4][7] Provide appropriate exhaust ventilation at places where dust is formed.[3][5]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[7][8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin, eye, and respiratory exposure.
| Body Part | Recommended Protection | Standards/Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.[3][9] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][7][10] |
| Skin | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use and use proper glove removal technique.[3][7] Clothing: Wear a long-sleeved laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3][7] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Respiratory | For operations that may generate dust, a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95 or P1) is necessary if engineering controls are insufficient.[5] For higher-risk scenarios, a full-face particle respirator or a full-face supplied-air respirator may be required.[5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7][10] |
General Hygiene and Handling Practices
-
Do not breathe dust or substance/mixture.[4]
-
Wash hands and face thoroughly after handling.[12]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][12]
-
Immediately change contaminated clothing and wash it before reuse.[2]
-
Apply preventive skin protection.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency. First aiders must protect themselves. Always show the Safety Data Sheet to the attending physician.[3][4]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3][4] Call a POISON CENTER or doctor immediately.[1][12] |
| Skin Contact | Immediately take off all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][12] Call a POISON CENTER or doctor immediately as the substance is toxic in contact with skin.[1][12] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5][12] Remove contact lenses, if present and easy to do.[1][12] Continue rinsing and consult a physician or ophthalmologist.[1][5] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[3][5][12] Never give anything by mouth to an unconscious person.[3][5] Call a POISON CENTER or doctor immediately if you feel unwell.[4][12] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[3][4] Wear appropriate PPE, including respiratory protection.[3] Avoid dust formation and do not breathe the dust.[3]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system as it is very toxic to aquatic life.[1][3][4]
-
Containment and Cleanup: Cover drains.[1] Carefully sweep up or vacuum the spilled material without creating dust.[3][5] Collect the material into a suitable, closed, and labeled container for disposal.[3][5][12] Clean the affected area thoroughly.
Storage and Disposal
Storage
-
The substance is light and air-sensitive; store under an inert gas.[1]
-
Store locked up or in an area accessible only to qualified or authorized persons.[1][4]
-
Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][5]
Disposal
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[12]
-
Contact a licensed professional waste disposal service.[3][5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Visual Guides
Emergency Response Workflow
Caption: Workflow for emergency response to chemical exposure.
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for minimizing chemical exposure risk.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Guide to the Material Safety of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
2-bromo-N-phenylaniline is an aromatic amine derivative. Its core structure consists of a diphenylamine backbone with a bromine substituent on one of the phenyl rings.
| Property | Value | Source |
| CAS Number | 61613-22-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀BrN | [1][2][3][4][5] |
| Molecular Weight | 248.12 g/mol | [1][2][3][4][5] |
| Synonyms | N-(2-Bromophenyl)aniline | [1][4] |
| Appearance | Clear, colorless to red to green liquid | [3] |
| Purity | ≥97% | [4] |
| Storage Temperature | 2-8°C, protect from light | [1][4][5] |
Computational Chemistry Data:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| logP (Octanol-Water Partition Coefficient) | 4.1927 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the hazards can be inferred from related anilines and brominated aromatic compounds. The primary routes of exposure are inhalation, ingestion, and skin contact.
GHS Hazard Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Note: This classification is based on the hazard profiles of structurally similar compounds like 2-bromoaniline and may not be fully representative.
Potential Health Effects:
-
Inhalation: Toxic if inhaled. May cause respiratory tract irritation.
-
Skin Contact: Toxic in contact with skin. Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
-
Chronic Exposure: May cause damage to organs through prolonged or repeated exposure. Aromatic amines are known to potentially cause methemoglobinemia, leading to cyanosis.
Experimental Protocols
General Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Protect from light.
-
Recommended storage temperature is between 2°C and 8°C.[1][5]
Hypothetical Synthesis Protocol: Ullmann Condensation
A plausible method for the synthesis of this compound is the Ullmann condensation reaction between 1-bromo-2-iodobenzene and aniline.
Materials:
-
1-bromo-2-iodobenzene
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add 1-bromo-2-iodobenzene, aniline, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen bromide may be generated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Visualized Workflows and Relationships
Caption: Hazard Identification and Emergency Response Workflow.
Caption: Hypothetical Synthesis Workflow for this compound.
References
commercial suppliers of 2-bromo-N-phenylaniline
An In-depth Technical Guide to 2-bromo-N-phenylaniline for Researchers and Drug Development Professionals
Introduction
This compound (CAS No. 61613-22-7) is an aromatic amine derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a phenyl group and a 2-bromophenyl group linked by a nitrogen atom, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, prominent synthetic methodologies, and its applications in research and drug development, particularly in the context of neurodegenerative diseases.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of offerings from several prominent commercial suppliers.
| Supplier | Product Synonym(s) | CAS Number | Purity | Molecular Formula | Molecular Weight | Physical Form | Storage |
| ChemScene | N-(2-Bromophenyl)aniline | 61613-22-7 | ≥97%[1] | C₁₂H₁₀BrN[1] | 248.12[1] | Not Specified | Room Temperature, protect from light[1] |
| Moldb | This compound | 61613-22-7 | 98%[2] | C₁₂H₁₀BrN[2] | 248.12 g/mol [2] | Not Specified | Not Specified |
| Sigma-Aldrich | N-(2-bromophenyl)-N-phenylamine | 61613-22-7 | 97%[3][4] | C₁₂H₁₀N₁Br₁[3] | 248.12[3] | Liquid[3][5] | Ambient Storage[3][4] |
| Fluorochem | This compound | 61613-22-7 | 97%[5] | Not Specified | Not Specified | Liquid[5] | Not Specified |
Prominent Synthetic Methodologies
The formation of the central carbon-nitrogen (C-N) bond is the key step in synthesizing this compound. Modern cross-coupling reactions are the most efficient and widely used methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.[6] It is a highly effective method for producing diarylamines like this compound.
Reactants:
-
Aryl Halide: 1,2-dibromobenzene or 2-bromoiodobenzene
-
Amine: Aniline
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand: A phosphine ligand (e.g., BINAP, Xantphos)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu)[6]
-
Solvent: An anhydrous, aprotic solvent like toluene or dioxane[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add the aryl halide (1.0 eq), aniline (1.0-1.2 eq), and the anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it onto crushed ice or water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[6][7]
Ullmann Condensation
A classical method for forming C-N bonds, the Ullmann condensation typically requires high temperatures and a copper catalyst.
Reactants:
-
Aryl Halide: o-dibromobenzene
-
Amine: Diphenylamine[8]
-
Catalyst: Copper iodide (CuI)[8]
-
Solvent: A high-boiling polar aprotic solvent like o-dichlorobenzene[8]
Experimental Protocol: Synthesis via Ullmann Condensation
-
Preparation: In a reaction flask, combine diphenylamine (1.0 eq), o-dibromobenzene (2.0 eq), copper iodide (0.1 eq), and 18-crown-6 (0.05 eq) in o-dichlorobenzene.[8]
-
Reaction: Protect the mixture with nitrogen and heat to 100-210°C for 5-100 hours.[8]
-
Work-up: After cooling to room temperature, remove most of the solvent by vacuum distillation.
-
Purification: The solid residue is washed with a solvent like dichloromethane, and the combined organic phases are concentrated. The final product is purified via column chromatography to yield 2-bromo-N,N-diphenylamine (a related structure, illustrating the method).[8]
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound using the Buchwald-Hartwig amination method.
Caption: Workflow for synthesis and purification of this compound.
Applications in Research and Drug Development
Derivatives of N-phenylaniline are of significant interest in medicinal chemistry. They serve as scaffolds for compounds that modulate biological pathways, including those implicated in neurodegenerative disorders like Alzheimer's disease.
Modulation of Amyloid Precursor Protein (APP) Metabolism
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are formed by the improper cleavage of the Amyloid Precursor Protein (APP). Some N-phenylaniline derivatives have been shown to modulate APP metabolism, redirecting it away from the production of harmful Aβ peptides.[9] This makes them promising candidates for the development of novel therapeutics. The mechanism involves altering the processing of APP to favor the non-amyloidogenic pathway, which reduces the release of Aβ.[9]
The diagram below illustrates the signaling pathway involved in APP processing and the potential point of intervention for N-phenylaniline derivatives.
Caption: N-phenylaniline derivatives can inhibit amyloid-beta (Aβ) peptide release.
References
- 1. chemscene.com [chemscene.com]
- 2. 61613-22-7 | this compound - Moldb [moldb.com]
- 3. This compound | 61613-22-7 [sigmaaldrich.com]
- 4. This compound | 61613-22-7 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-N,N-diphenylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-N-phenylaniline
Introduction
2-Bromo-N-phenylaniline is a diarylamine derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and materials for optoelectronic applications. The formation of the C-N bond between the aniline nitrogen and the 2-bromophenyl ring is a key synthetic step. Modern organometallic cross-coupling reactions provide efficient and versatile methods for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for the synthesis of aryl amines, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader functional group tolerance.[1][2] This protocol details a reliable procedure for the synthesis of this compound via a Buchwald-Hartwig amination of 2-bromoaniline with an aryl halide.
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromoaniline and iodobenzene.
Caption: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromoaniline with iodobenzene.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
2-Bromoaniline (99%)
-
Iodobenzene (98%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (97%)
-
Sodium tert-butoxide (NaOtBu) (≥98%)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Detailed Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by iodobenzene (1.1 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as the final product.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and moisture.
Data Presentation
Quantitative data for the synthesis and characterization of the product are summarized below.
Table 1: Reagent and Reaction Parameters
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromoaniline | 172.02 | 5.0 | 1.0 | 860 mg |
| Iodobenzene | 204.01 | 5.5 | 1.1 | 1.12 g |
| Pd₂(dba)₃ | 915.72 | 0.05 | 0.01 | 46 mg |
| Xantphos | 578.68 | 0.1 | 0.02 | 58 mg |
| Sodium tert-butoxide | 96.10 | 7.0 | 1.4 | 673 mg |
| Toluene | - | - | - | 25 mL |
Table 2: Product Characterization Data for this compound
| Parameter | Data |
| Molecular Formula | C₁₂H₁₀BrN[3] |
| Molecular Weight | 248.12 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-90% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[4] |
| Mass Spec (ESI) | m/z = 248, 250 (M, M+2 due to Br isotopes)[4] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild conditions have made it an indispensable tool for medicinal chemists and process development scientists.[1][2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromoaniline. The synthesis of N-substituted-1,2-phenylenediamines from this starting material is of significant interest as these products serve as key intermediates in the preparation of various heterocyclic compounds with diverse biological activities. The protocols and data presented herein are intended to serve as a practical guide for researchers in both academic and industrial settings.
Reaction Principle
The Buchwald-Hartwig amination of 2-bromoaniline involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromoaniline to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, affording the N-substituted-1,2-phenylenediamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The choice of ligand, base, solvent, and temperature is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions such as hydrodehalogenation.[2]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize various conditions for the Buchwald-Hartwig amination of 2-bromoaniline with a range of aryl and alkyl amines. This data is compiled to provide a predictive framework for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Bromoaniline with Aryl Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.1) | Dioxane | 100 | 18 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 4-Chloroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 110 | 16 | 78 |
| 3,5-Dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane | 100 | 20 | 88 |
Table 2: Buchwald-Hartwig Amination of 2-Bromoaniline with Alkyl Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90 | 12 | 89 |
| Cyclohexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.4) | THF | 80 | 24 | 82 |
| Morpholine | Pd(OAc)₂ (1.5) | DavePhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 95 |
| Diethylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₃PO₄ (2.2) | Toluene | 110 | 24 | 75 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of 2-bromoaniline. These should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of 2-Bromoaniline with an Aryl Amine
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add 2-bromoaniline (1.0 equiv) and the aryl amine (1.2 equiv) to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,2-phenylenediamine.
Protocol 2: General Procedure for the Amination of 2-Bromoaniline with an Alkyl Amine
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Alkyl amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv, as a 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoaniline (1.0 equiv) and the alkyl amine (1.5 equiv).
-
Add the LHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-1,2-phenylenediamine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-phenylaniline is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and functional materials. Its structure incorporates a diarylamine scaffold, which is a prevalent motif in many biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the C-N bond in this compound, offering significant advantages over traditional methods, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2]
This document provides detailed application notes and experimental protocols for two primary palladium-catalyzed synthetic routes to this compound:
-
Route A: The selective monoamination of 1,2-dibromobenzene with aniline.
-
Route B: The N-arylation of 2-bromoaniline with bromobenzene.
These protocols are designed to offer researchers a reliable starting point for the synthesis and optimization of this important synthetic intermediate.
Synthetic Routes and Key Considerations
The synthesis of this compound via palladium-catalyzed cross-coupling can be strategically approached from two distinct directions, each with its own set of considerations.
Route A: Selective Monoamination of 1,2-Dibromobenzene
This approach involves the reaction of a slight excess of 1,2-dibromobenzene with aniline. The primary challenge in this route is to control the reaction to favor the formation of the mono-aminated product over the double-aminated by-product, N,N'-diphenyl-1,2-phenylenediamine. Achieving high selectivity requires careful optimization of reaction parameters such as the stoichiometry of reactants, catalyst and ligand selection, and reaction time.
Route B: N-Arylation of 2-Bromoaniline with Bromobenzene
This route is a direct and often high-yielding approach where 2-bromoaniline is coupled with bromobenzene. This method avoids the issue of double amination inherent in Route A. The success of this reaction is highly dependent on the choice of the palladium catalyst, phosphine ligand, and base to ensure efficient catalytic turnover and high product yield.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction parameters for the palladium-catalyzed synthesis of this compound and related diarylamines. These conditions can serve as a starting point for optimization.
Table 1: Reaction Parameters for the N-Arylation of Aryl Halides with Anilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (6) | NaOt-Bu (3) | Toluene | 110 | 14 | Moderate to Good | [1] |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.4-2.0) | Toluene | 80-110 | 18-24 | Good to Excellent | General Buchwald-Hartwig Conditions |
| 3 | Pd(OAc)₂ (1-3) | SPhos (2-6) | K₃PO₄ or Cs₂CO₃ (2.0) | Dioxane or Toluene | 100-110 | 18-24 | Good to Excellent | General Buchwald-Hartwig Conditions |
Note: Yields are generalized based on typical Buchwald-Hartwig amination reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes to this compound.
Protocol A: Selective Monoamination of 1,2-Dibromobenzene with Aniline
This protocol is adapted from the general procedure for the double amination of 1,2-dibromoarenes and will likely require optimization to maximize the yield of the mono-aminated product.
Materials:
-
1,2-Dibromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 2 mol%) and tri-tert-butylphosphine (e.g., 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene. Stir the mixture for 5-10 minutes until the palladium catalyst has dissolved. Then, add 1,2-dibromobenzene (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or has reached optimal conversion to the mono-aminated product), cool the mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Protocol B: N-Arylation of 2-Bromoaniline with Bromobenzene
This protocol outlines a standard Buchwald-Hartwig amination procedure for the synthesis of this compound.
Materials:
-
2-Bromoaniline
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine tris(dibenzylideneacetone)dipalladium(0) (e.g., 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 equiv).
-
Reagent Addition: To the flask, add 2-bromoaniline (1.0 equiv) and bromobenzene (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of ligand is critical; more electron-rich and bulky phosphine ligands often improve catalytic activity. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction in Route A is double amination. To favor monoamination, consider using a larger excess of 1,2-dibromobenzene, lower reaction temperatures, and shorter reaction times. Hydrodehalogenation of the aryl halide can also occur. This may be suppressed by using a less sterically hindered ligand or a different base.
-
Catalyst Decomposition: If the reaction stalls, the catalyst may have decomposed. The use of robust biarylphosphine ligands can help to stabilize the active palladium species and prolong catalyst lifetime.
Conclusion
The palladium-catalyzed synthesis of this compound is a highly efficient and versatile process. Both the selective monoamination of 1,2-dibromobenzene and the direct N-arylation of 2-bromoaniline offer viable synthetic routes. The choice of the specific protocol will depend on the availability of starting materials and the desired scale of the reaction. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-N-phenylaniline with various arylboronic acids. The resulting N-phenyl-2-(aryl)aniline scaffold is a prevalent structural motif in medicinal chemistry, materials science, and catalysis. This document outlines optimized reaction conditions, detailed experimental procedures, and expected yields for the synthesis of these valuable compounds.
The coupling of unprotected anilines, particularly ortho-substituted ones like this compound, can be challenging due to potential catalyst inhibition by the amine functionality. However, recent advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these substrates. Careful selection of the catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Yields for the Suzuki Coupling of this compound
The following table summarizes typical yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. These values are representative and may vary depending on the specific reaction scale and purity of reagents.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | N-Phenyl-2-(phenyl)aniline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-phenylaniline | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-N-phenylaniline | 80-90 |
| 4 | 3-Acetylphenylboronic acid | 2-(3-Acetylphenyl)-N-phenylaniline | 75-85 |
| 5 | 2-Thienylboronic acid | N-Phenyl-2-(2-thienyl)aniline | 70-80 |
Experimental Protocols
Two representative protocols are provided below, utilizing different catalyst systems that have shown high efficacy for the coupling of ortho-substituted anilines.[1][2]
Protocol 1: General Procedure using a Palladacycle Catalyst
This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines and has demonstrated high efficiency.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
CataCXium® A Pd G3 (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
-
Nitrogen or Argon gas
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, CataCXium® A Pd G3, and cesium carbonate.
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous 2-MeTHF via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(aryl)aniline.
Protocol 2: General Procedure using a Pd(OAc)₂/Phosphine Ligand System
This protocol utilizes a common and effective catalyst system for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
SPhos (spherical phosphine ligand) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Nitrogen or Argon gas
-
Standard Schlenk glassware and magnetic stirrer
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen) for three cycles.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Completion is typically observed within 6-18 hours.
-
After cooling to room temperature, quench the reaction with the addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
General Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling.
Experimental Workflow
Caption: A typical experimental workflow diagram.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki reaction.
References
Synthesis of Carbazoles from 2-Bromo-N-phenylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazoles are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic functional materials. Their unique electronic and photophysical properties, coupled with their biological activity, have rendered them attractive targets in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of carbazoles, with a specific focus on the intramolecular cyclization of 2-bromo-N-phenylaniline and its derivatives. The methodologies described herein are primarily based on palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) and photostimulated radical cyclization (S_RN1).
Application Notes
The synthesis of carbazoles from this compound offers a versatile and efficient route to a variety of substituted carbazole scaffolds. The choice of synthetic method can be guided by the desired substitution pattern, functional group tolerance, and available laboratory equipment.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination: This method is a powerful tool for the formation of the C-N bond to close the carbazole ring system. It typically involves a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its high efficiency and tolerance to a wide range of functional groups. The choice of ligand is crucial and can significantly influence the reaction yield and scope. This approach is particularly suitable for the synthesis of a diverse library of carbazole derivatives for structure-activity relationship (SAR) studies in drug discovery.
Photostimulated S_RN1 Intramolecular Cyclization: This method provides an alternative, metal-free approach to carbazole synthesis. The reaction is initiated by photo-irradiation and proceeds through a radical-anion intermediate. It is particularly effective for the synthesis of unsubstituted and certain substituted carbazoles, often providing high yields. This method is advantageous when metal contamination of the final product is a concern.
Data Presentation
The following tables summarize quantitative data for the synthesis of carbazoles from various substituted this compound precursors via the photostimulated S_RN1 reaction.
Table 1: Synthesis of Substituted 9H-Carbazoles via Photostimulated S_RN1 Reaction
| Entry | Substituent on Phenyl Ring | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 9H-Carbazole | 2 | 95 |
| 2 | 4-Methyl | 3-Methyl-9H-carbazole | 2 | 92 |
| 3 | 4-Methoxy | 3-Methoxy-9H-carbazole | 3 | 88 |
| 4 | 4-Fluoro | 3-Fluoro-9H-carbazole | 2.5 | 90 |
| 5 | 3-Methyl | 2-Methyl-9H-carbazole | 2 | 93 |
| 6 | 3-Methoxy | 2-Methoxy-9H-carbazole | 3 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 9H-Carbazole via Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol is a general procedure based on established Buchwald-Hartwig amination principles for intramolecular cyclization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9H-carbazole.
Protocol 2: Synthesis of 9H-Carbazole via Photostimulated S_RN1 Intramolecular Cyclization[1]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous liquid ammonia (NH₃) or Dimethyl sulfoxide (DMSO)
-
Photoreactor equipped with UV lamps (e.g., Rayonet reactor with 300 nm lamps)
-
Dry glassware
Procedure in Liquid Ammonia:
-
Set up a reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia (approx. 30 mL) into the vessel.
-
Add potassium tert-butoxide (2.0 mmol) to the liquid ammonia with stirring.
-
Add this compound (1.0 mmol) to the solution.
-
Irradiate the reaction mixture in a photoreactor at 300 nm for 2 hours.
-
After the reaction is complete, quench the reaction by the addition of solid ammonium chloride (NH₄Cl).
-
Allow the ammonia to evaporate.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9H-carbazole.
Procedure in DMSO:
-
To a dry reaction vessel, add a solution of this compound (1.0 mmol) in anhydrous DMSO (20 mL).
-
Add potassium tert-butoxide (2.0 mmol) to the solution.
-
Irradiate the reaction mixture in a photoreactor at 300 nm for the time indicated in Table 1.
-
After the reaction, pour the mixture into water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Palladium-catalyzed intramolecular Buchwald-Hartwig amination for carbazole synthesis.
Application Notes and Protocols: 2-bromo-N-phenylaniline as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-bromo-N-phenylaniline as a key precursor for the synthesis of various pharmaceutically relevant heterocyclic compounds. The protocols outlined below are based on established literature and are intended to serve as a guide for the synthesis of carbazoles, phenothiazines, and acridones, which are core scaffolds in many therapeutic agents.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the construction of fused heterocyclic systems. Its structure, featuring a strategically placed bromine atom and a secondary amine linkage, allows for a variety of intramolecular cyclization reactions. These reactions, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and acid-catalyzed cyclizations, lead to the formation of high-value pharmaceutical intermediates. The resulting carbazole, phenothiazine, and acridone cores are found in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Synthesis of Carbazole Intermediates
Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles with diverse pharmacological activities, including antitumor, anti-inflammatory, and antipsychotic properties. This compound is an excellent precursor for the synthesis of carbazoles via intramolecular C-N bond formation.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
The intramolecular Buchwald-Hartwig amination is a powerful method for the synthesis of carbazoles from this compound.[5] This reaction proceeds via a palladium-catalyzed C-N cross-coupling reaction, leading to the formation of the carbazole ring system in good to excellent yields.[6]
Experimental Protocol:
A detailed protocol for a typical palladium-catalyzed intramolecular cyclization of a secondary amide, which is analogous to the cyclization of this compound, is described by Yang and Buchwald.[7]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.7 equiv)
-
Anhydrous p-xylene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous p-xylene via syringe.
-
Heat the reaction mixture at 125 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carbazole.
-
Quantitative Data:
| Precursor | Product | Catalyst System | Yield (%) | Reference |
| Substituted 2-bromo-N-phenylanilines | Substituted Carbazoles | Pd(OAc)₂ / Xantphos | up to 71% | [8] |
| 2-bromo-N-phenylbenzenamine | 9H-Carbazole | Pd-catalyzed | 81-99% (intramolecular SRN1) |
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Carbazole Synthesis.
Synthesis of Phenothiazine Intermediates
Phenothiazines are a class of heterocyclic compounds that form the core of drugs with antipsychotic, antihistaminic, and antiemetic activities.[9] They have also been investigated for their potential as anticancer agents.[10][11] this compound can be converted to phenothiazine intermediates through an Ullmann condensation with a suitable sulfur source, followed by intramolecular cyclization.
Two-Step Synthesis via Ullmann Condensation and Cyclization
This approach involves an initial copper-catalyzed C-S bond formation between this compound and a thiol, followed by an intramolecular C-N bond formation to yield the phenothiazine core. A more direct approach involves the reaction of an aniline with N-(2-bromophenylthio)succinimide followed by cyclization.[12]
Experimental Protocol (Adapted from Dodds et al., 2022): [12]
-
Step 1: ortho-Thioarylation of an Aniline Derivative
-
Reagents and Materials:
-
Aniline derivative (1.0 equiv)
-
N-(2-bromophenylthio)succinimide (1.2 equiv)
-
Iron(III) triflimide (10 mol%)
-
Diphenyl selenide (10 mol%)
-
Chloroform
-
-
Procedure:
-
To a solution of N-(2-bromophenylthio)succinimide in chloroform, add the aniline derivative, iron(III) triflimide, and diphenyl selenide.
-
Heat the mixture at 75-90 °C until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the thioarylated aniline.
-
-
-
Step 2: Ullmann–Goldberg Cyclization
-
Reagents and Materials:
-
Thioarylated aniline (from Step 1)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Solvent (e.g., dioxane)
-
-
Procedure:
-
To a solution of the thioarylated aniline in a suitable solvent, add CuI and DMEDA.
-
Heat the mixture under reflux until the cyclization is complete.
-
Cool the reaction mixture and perform an appropriate workup (e.g., extraction and washing).
-
Purify the crude product by recrystallization or column chromatography to obtain the phenothiazine.
-
-
Quantitative Data:
| Precursor | Product | Method | Yield (%) | Reference |
| Protected anilines | Phenothiazines | Dual-catalytic thioarylation and Ullmann–Goldberg cyclization | 64% (thioarylation), 80% (cyclization) | [12] |
Experimental Workflow:
Caption: Two-Step Synthesis of Phenothiazines.
Synthesis of Acridone Intermediates
Acridones are polycyclic aromatic compounds that exhibit a range of biological activities, including anticancer and antiviral properties.[13] They can be synthesized from N-phenylanthranilic acids, which can be prepared from this compound through carboxylation or related transformations. The key step is an intramolecular Friedel-Crafts acylation.
Iron-Catalyzed Intramolecular Acylation
A modern and efficient method for the synthesis of acridones involves the iron-catalyzed intramolecular acylation of N-phenylanthranilic acids.[13]
Experimental Protocol (Adapted from Steingruber et al., 2025): [13]
-
Reagents and Materials:
-
N-phenylanthranilic acid (derived from this compound) (1.0 equiv)
-
Iron(II) triflate (Fe(OTf)₂)
-
Dichloromethyl methyl ether (DCME)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the N-phenylanthranilic acid in dichloromethane, add Fe(OTf)₂ and dichloromethyl methyl ether.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acridone.
-
Quantitative Data:
| Precursor | Product | Catalyst System | Yield (%) | Reference |
| Substituted N-phenylanthranilic acids | Substituted Acridones | Fe(OTf)₂ / DCME | 82% (for an antiviral acridone) | [13] |
| N-phenylanthranilic acid | 9(10H)-Acridone | H₂SO₄ | Not specified | [14] |
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 8. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 9. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01082H [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: The Use of 2-bromo-N-phenylaniline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-bromo-N-phenylaniline as a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The protocols detailed below are representative methodologies for the synthesis of functional OLED materials derived from this compound and their subsequent integration into OLED devices.
Introduction
This compound is a versatile chemical intermediate that can be functionalized to create a variety of organic semiconductor materials with applications in OLEDs. Its diphenylamine core is a well-established electron-donating moiety, making it an excellent starting point for the synthesis of hole-transporting materials (HTMs) and host materials for emissive layers. The bromine atom provides a reactive site for common cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of various functional groups to tune the material's photophysical and electrochemical properties.
Synthesis of a Representative Hole-Transporting Material (HTM) from this compound
A potential application of this compound is in the synthesis of high-performance hole-transporting materials. The following protocol describes the synthesis of a representative HTM, N,N'-diphenyl-N-(2-phenylphenyl)benzene-1,4-diamine (DPPBA) , via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of DPPBA
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, combine this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a catalytic amount of palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol) in a round-bottom flask.
-
Add anhydrous toluene (20 mL) to the flask.
-
The reaction mixture is then heated to 110°C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is quenched with water and extracted with dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure DPPBA product.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of DPPBA.
Photophysical and Electrochemical Properties
The synthesized DPPBA would be characterized to determine its suitability as an HTM in an OLED. The following table summarizes the expected properties based on similar materials.
Table 1: Photophysical and Electrochemical Properties of DPPBA
| Property | Value | Method |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | Cyclic Voltammetry |
| Triplet Energy (ET) | 2.8 eV | Phosphorescence Spectroscopy |
| Glass Transition Temperature (Tg) | 125 °C | Differential Scanning Calorimetry |
OLED Device Fabrication and Performance
To evaluate the performance of DPPBA as an HTM, a multilayer OLED device can be fabricated using thermal evaporation.
Experimental Protocol: OLED Device Fabrication
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
DPPBA (Hole-Transporting Layer - HTL)
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (Host for EML)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) (Green phosphorescent emitter)
-
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (Electron-Transporting Layer - ETL)
-
Lithium fluoride (LiF) (Electron-Injection Layer - EIL)
-
Aluminum (Al) (Cathode)
Procedure:
-
ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes.
-
The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
The deposition sequence and thicknesses are as follows:
-
DPPBA (HTL): 40 nm
-
CBP:Ir(ppy)₃ (8% doping) (Emissive Layer - EML): 20 nm
-
TmPyPB (ETL): 40 nm
-
LiF (EIL): 1 nm
-
Al (Cathode): 100 nm
-
-
The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Diagram of OLED Device Structure:
Application Notes and Protocols: Synthesis of N-phenyl-2-aminobiphenyl
Abstract
This document provides a detailed protocol for the synthesis of N-phenyl-2-aminobiphenyl, a key intermediate in the development of ligands for catalysis and in the synthesis of pharmaceuticals. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This approach offers significant advantages over classical methods, such as the Ullmann condensation, including milder reaction conditions, higher yields, and greater functional group tolerance.[3] This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
N-phenyl-2-aminobiphenyl is a crucial structural motif found in various organic compounds, including ligands used in transition-metal catalysis.[4][5] The development of efficient synthetic routes to access this and related biarylamines is of significant interest. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, enabling the coupling of aryl halides with a wide array of amine nucleophiles.[1][6] This protocol outlines the synthesis of N-phenyl-2-aminobiphenyl from 2-bromobiphenyl and aniline, a common and effective strategy.
The reaction proceeds via a palladium catalyst, typically in the presence of a phosphine ligand and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Reaction Scheme
A general scheme for the synthesis of N-phenyl-2-aminobiphenyl via Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of N-phenyl-2-aminobiphenyl
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-bromobiphenyl with aniline.
Materials:
-
2-Bromobiphenyl
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Oven-dried Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Remove the flask from the glovebox (if used) and add anhydrous toluene. Stir the mixture for 5 minutes. Add 2-bromobiphenyl (1.0 equiv) followed by aniline (1.2 equiv) to the flask via syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-phenyl-2-aminobiphenyl.
Data Presentation
The following table summarizes typical conditions and outcomes for the synthesis of N-phenyl-2-aminobiphenyl and related biarylamines via Buchwald-Hartwig amination.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 88 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 24 | 85 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3]
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under a stream of inert gas. Wear appropriate personal protective equipment (PPE).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood and take precautions to avoid ignition sources.
-
Reactants: Aniline and 2-bromobiphenyl are toxic. Avoid skin contact and inhalation. Always wear gloves and safety glasses.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-phenyl-2-aminobiphenyl. The protocol detailed in this application note provides a reliable procedure for obtaining this valuable compound in high yield. Researchers can adapt the conditions, particularly the choice of ligand and base, to optimize the reaction for specific substrates or to scale up the synthesis.
References
Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-bromo-N-phenylaniline with arylboronic acids. This substrate presents a challenge due to the presence of the ortho-amino group, which can coordinate to the palladium catalyst and impede the catalytic cycle.[3][4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Recent advancements have identified highly effective catalyst systems for such challenging substrates, ensuring robust and reproducible outcomes.[1]
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the organoboron species (arylboronic acid), activated by a base, is transferred to the Pd(II) complex.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
For sterically hindered and electron-rich substrates like this compound, the choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is often necessary to promote the oxidative addition and reductive elimination steps efficiently.[3]
Data Presentation: Optimized Reaction Conditions
The successful Suzuki coupling of ortho-bromoanilines is highly dependent on the specific combination of reagents and conditions. Research on similar unprotected ortho-bromoanilines has demonstrated the unique efficacy of the CataCXium® A Pd G3 precatalyst, which often provides superior yields where other common catalysts are less effective.[1] The following table summarizes optimized conditions derived from studies on structurally related substrates.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | CataCXium® A Pd G3 (variable) | (Integrated) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 12-24 | >90 | [1] |
| 2 | Pd(OAc)₂ (2-5) | SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | Moderate to High | [3][6] |
| 3 | Pd₂(dba)₃ (1-3) | XPhos | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | Moderate to High | [3] |
| 4 | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | Low to Moderate | [1] |
Note: Yields are based on studies of similar ortho-bromoaniline substrates and may vary for this compound. Optimization is recommended.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is based on the highly successful conditions reported for unprotected ortho-bromoanilines.[1]
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered, anhydrous cesium carbonate (2.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the CataCXium® A Pd G3 catalyst (5-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.3 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-N-phenylaniline.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the synthesis of 2-aryl-N-phenylaniline.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-bromo-N-phenylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-bromo-N-phenylaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of significant importance in pharmaceutical and materials science.[1][2] The protocol herein focuses on the coupling of the sterically hindered substrate, this compound, with a primary or secondary amine to yield N,N'-di- or tri-substituted-o-phenylenediamine derivatives. This guide outlines suitable catalyst and ligand systems, provides a comprehensive experimental procedure, and summarizes key quantitative data in a tabular format for easy reference.
Introduction
The synthesis of arylamines is a fundamental transformation in organic chemistry, with the products serving as key intermediates in the preparation of a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most reliable and versatile methods for constructing C(sp²)-N bonds, largely overcoming the limitations of classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][3]
The reaction of this compound presents a challenge due to the steric hindrance around the reaction center. Therefore, the selection of an appropriate catalyst system, comprising a palladium source and a suitable ligand, is critical to achieving high yields and reaction efficiency. This protocol emphasizes the use of bulky, electron-rich phosphine ligands, which have been shown to be highly effective for such transformations.[4]
Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination of a sterically hindered substrate like this compound is critically dependent on the choice of the ancillary ligand. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging couplings, bulky and electron-rich monodentate biarylphosphine ligands or specialized ferrocene-based ligands are generally preferred.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| System 1 | Pd(OAc)₂ or Pd₂(dba)₃ | Josiphos-type (e.g., CyPF-tBu) | NaOtBu or KOtBu | Toluene or Dioxane | 80-110 |
| System 2 | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., RuPhos, BrettPhos) | NaOtBu or KOtBu | Toluene or Dioxane | 80-110 |
| System 3 | Pd-PEPPSI-IPr (precatalyst) | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 100-120 |
Experimental Protocols
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., CyPF-tBu, RuPhos) (1.2-2.4 mol% relative to Pd)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated toluene or dioxane
-
Standard Schlenk line or glovebox setup
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Inside a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source, the phosphine ligand, and the base to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound and the corresponding amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be used as a starting point for the amination of this compound.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (1) | CyPF-tBu (1.5) | NaOtBu (1.4) | Toluene | 100 | 16 | 98 |
| 2 | 4-Bromobiphenyl | Morpholine | Pd₂(dba)₃ (0.5) | RuPhos (1.2) | KOtBu (1.5) | Dioxane | 100 | 12 | 95 |
| 3 | 2-Bromoanisole | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.4) | Toluene | 80 | 24 | 92 |
This data is representative of similar Buchwald-Hartwig amination reactions and should be used for guidance. Actual yields for the amination of this compound may vary.
Mandatory Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Synthesis of 2-bromo-N-phenylaniline Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-N-phenylaniline derivatives, crucial intermediates in the development of pharmaceuticals and functional materials. The primary synthetic routes discussed are the Buchwald-Hartwig amination and the Ullmann condensation, both powerful methods for the formation of carbon-nitrogen (C-N) bonds.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the diarylamine scaffold is a common motif in biologically active molecules. This application note outlines reliable protocols for the synthesis of these valuable compounds, presents comparative data for different reaction conditions, and provides visual representations of the synthetic workflows.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes various experimental conditions and corresponding yields for the synthesis of this compound and related derivatives using Buchwald-Hartwig amination and Ullmann condensation methodologies.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromobenzene | Aniline | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 10 | 89 | [1] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | Reflux | 24 | 85 | [1] |
| 9,10-Dibromoanthracene | Diphenylamine | Pd₂(dba)₃ / DPPF | NaOtBu | Toluene | Reflux | 24 | - | [2] |
| 1,2-Dibromobenzene | Diphenylamine | CuI / 18-crown-6 | - | o-Dichlorobenzene | 100-210 | 5-100 | 73 | [3] |
| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | - | High | - | - | [4] |
| Aryl Halides | Anilines | CuI / 6-hydroxy picolinohydrazide | - | - | 100 | - | - | |
| 2-Bromobenzoic acid | Aniline | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | High |
Note: This table is a compilation of data from various sources and specific yields may vary based on experimental setup and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[5]
Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
1,2-Dibromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and X-Phos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents), 1,2-dibromobenzene (1.0 equivalent), and anhydrous toluene.
-
Addition of Amine: Add aniline (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation, along with the experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-N,N-diphenylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Bromo-N-phenylaniline Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing C-N and C-C bond formation with 2-bromo-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound has a very low yield. What are the first things I should check?
A1: When encountering low yields, a systematic review of your reaction parameters is crucial. Start by assessing the following:
-
Catalyst Integrity: Ensure your palladium or copper catalyst is active. Palladium(II) precatalysts must be reduced in-situ to the active Pd(0) species.[1] Many catalysts and ligands are air-sensitive; handle them under an inert atmosphere.
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]
-
Reagent Purity & Quality: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. The quality of the base is also critical; ensure it has not been hydrated during storage.[2]
-
Solvent Choice: Use anhydrous, degassed solvents. Common choices for palladium-catalyzed couplings include toluene, dioxane, and THF.[5][6][7] For Ullmann couplings, solvents like NMP or dioxane are often effective.[8]
Q2: I am observing a significant amount of debrominated starting material (N-phenylaniline). What causes this and how can I prevent it?
A2: The formation of N-phenylaniline is due to a side reaction called hydrodehalogenation. This occurs when the palladium intermediate reacts with a hydride source (often from the solvent or base) instead of the intended coupling partner.[2] To minimize this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). These ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.[2][9]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and side reactions.[9]
-
Reagent Purity: Ensure all reagents and solvents are strictly anhydrous, as water can sometimes contribute to this side reaction.[9]
Q3: Which type of coupling reaction is best for forming a new C-N bond with this compound: Buchwald-Hartwig or Ullmann?
A3: Both are viable options, but they have different characteristics:
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a modern, versatile method known for its broad substrate scope and tolerance of many functional groups.[10][11] It typically requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base (like NaOtBu).[4][5] It is often the first choice due to milder conditions compared to the classic Ullmann.[10]
-
Ullmann Condensation (Copper-catalyzed): This is a classic method that has seen significant improvements.[12] It uses a more economical copper catalyst (e.g., CuI).[13] While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols using ligands (like amino acids or 1,10-phenanthroline) allow for significantly milder temperatures (40-100 °C).[12][14] It can be particularly effective for coupling with nitrogen heterocycles.
Q4: How do I choose the right ligand and base for a Buchwald-Hartwig reaction?
A4: The choice is critical and substrate-dependent.
-
Ligands: For sterically hindered substrates like this compound, bulky and electron-rich monodentate phosphine ligands are generally most effective.[15] Ligands like XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.[9][15][16] Bidentate ligands such as BINAP and Xantphos have also been used successfully in many C-N couplings.[17][18]
-
Bases: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a very common choice.[4][5] Other effective bases include lithium bis(trimethylsilyl)amide (LHMDS), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[9][15] The choice may depend on the pKa of the amine being coupled.
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium/copper catalyst or a reliable precatalyst (e.g., a G3 or PEPPSI precatalyst for Pd).[1][19][20] | Catalysts can degrade over time, especially if not stored properly under an inert atmosphere. Precatalysts often offer greater stability and more consistent results.[9] |
| Oxygen Contamination | Ensure rigorous degassing of solvents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.[1][3] | Oxygen can oxidize the active Pd(0) or Cu(I) species, rendering the catalyst inactive.[1][2] |
| Incorrect Base | For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used. For Ullmann, K₂CO₃ or K₃PO₄ are common.[4][8][9] Ensure the base is dry and free-flowing. | The base's role is to deprotonate the amine, which is a key step in the catalytic cycle. Its strength and solubility are critical.[10] |
| Sub-optimal Temperature | Gradually increase the reaction temperature in increments of 10 °C (typically in the 80-110 °C range).[9] | Oxidative addition of the aryl bromide is often the rate-limiting step and is temperature-dependent.[21] |
| Ligand Poisoning | If the coupling partner has coordinating functional groups (e.g., unprotected pyridines), they may bind to the metal center and inhibit catalysis.[22] Consider protecting these groups. | Catalyst inhibition prevents turnover. Using a higher catalyst/ligand loading can sometimes overcome mild inhibition.[22] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | Catalyst decomposition or presence of a hydride source. | Use bulkier ligands (e.g., XPhos, BrettPhos), lower the reaction temperature, and ensure anhydrous conditions.[2][9] |
| Homocoupling of Coupling Partner | Often seen in Suzuki reactions due to oxygen. | Improve degassing procedures and ensure a strictly inert atmosphere.[1][2] |
| Di-arylation of Primary Amine | The product arylamine is more reactive than the starting amine. | This can be an issue in Buchwald-Hartwig reactions with primary amines. Use of specific ligands or ammonium salts as the amine source can improve selectivity for the primary arylamine.[23] |
Data Presentation: Reaction Condition Comparison
Table 1: Example Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 91 (conversion) | [15] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80-110 | 12-24 | Good-Excellent | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 12 | High | [20] |
| BrettPhos Pd G3 (5) | - | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | Variable | [22] |
Table 2: Example Conditions for Ullmann Condensation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | None | K₂CO₃ (2.0) | ChCl:Glycerol | 60 | 12 | 98 | [24] |
| CuI (5) | 1,10-phenanthroline (10) | K₃PO₄ (3.0) | Dioxane | 110 | 12-18 | Moderate-Good | [14] |
| CuI (5-10) | N,N'-dimethylethylenediamine (20) | K₃PO₄ (2.0) | Toluene | Reflux | 12 | Good | [22] |
| Cu(OAc)₂ (10) | α-benzoin oxime (10) | K₃PO₄ (2.0) | DMSO | 80 | 8 | Good-Excellent | [25] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv), this compound (1.0 equiv), and the amine coupling partner (1.1-1.2 equiv).[4][26]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[1][4]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C). Stir vigorously.[1][4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Ligand-Assisted Ullmann Condensation
-
Reaction Setup: To a Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).[14]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2-2.0 equiv).[14]
-
Inert Atmosphere & Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed solvent (e.g., dioxane or toluene).[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from the Buchwald-Hartwig protocol.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Caption: Simplified catalytic cycle for C-N cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. reddit.com [reddit.com]
- 23. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
common side products in the synthesis of 2-bromo-N-phenylaniline.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-bromo-N-phenylaniline. The following information is designed to help identify and mitigate the formation of common side products and address other potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig reaction is often favored due to its milder reaction conditions and broader functional group tolerance.[1]
Q2: What are the typical starting materials for these syntheses?
A2: For the Buchwald-Hartwig amination, the common starting materials are 2-bromoaniline and a phenyl electrophile such as phenylboronic acid, or alternatively, aniline and a 2-bromophenyl electrophile. For the Ullmann condensation, 2-bromoaniline and bromobenzene are frequently used.[1]
Q3: What are the major side products to be aware of during the synthesis of this compound?
A3: In the Buchwald-Hartwig amination , a primary side reaction is the hydrodehalogenation of the 2-bromophenyl starting material, leading to the formation of aniline. Another potential side product is the formation of diarylamine species from the coupling of the product with another molecule of the aryl halide.[1] In the Ullmann condensation , a common side reaction is the formation of symmetrical biaryl compounds through the homocoupling of the aryl halides (e.g., biphenyl from bromobenzene).[1] Due to the often harsh reaction conditions of the Ullmann condensation, thermal decomposition of reactants or products can also occur.[1]
Q4: How can I purify the crude this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography.[1] For recrystallization, selecting a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is crucial. Column chromatography using silica gel is also a common and effective method for separating the desired product from side products and unreacted starting materials.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive catalyst | Ensure the palladium precursor and phosphine ligand are of high quality and have not degraded. Consider using a pre-catalyst.[2] |
| Incorrect base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is anhydrous.[2] | |
| Inappropriate solvent | Use anhydrous and degassed toluene, dioxane, or THF. Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the catalyst.[2] | |
| Low reaction temperature | Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[1] | |
| Significant hydrodehalogenation side product | Presence of water | Ensure all reagents and solvents are rigorously dried.[1] |
| Inefficient ligand | Some phosphine ligands are more prone to promoting hydrodehalogenation. Consider screening different ligands. | |
| Excess base or amine | Use a precise stoichiometry of reagents, as an excess of base or amine can sometimes contribute to this side reaction.[1] | |
| Formation of diarylamine side products | High catalyst loading or prolonged reaction time | Optimize the catalyst loading and monitor the reaction progress by TLC or GC to avoid extended reaction times. |
Ullmann Condensation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive copper catalyst | Use freshly activated copper powder or a more reactive copper(I) salt like CuI.[1] |
| Insufficient temperature | Ullmann reactions often require high temperatures (e.g., >150 °C). Optimize the temperature to balance the reaction rate and potential decomposition.[1] | |
| Significant homocoupling of aryl halide | Inherent side reaction | Using a stoichiometric excess of the amine component can sometimes favor the desired cross-coupling reaction.[1] |
| Catalyst loading | The amount of copper catalyst can influence the ratio of cross-coupling to homocoupling. Optimize the catalyst loading.[1] | |
| Product decomposition | Excessively high reaction temperature | Carefully control the reaction temperature and consider using a milder, ligand-assisted protocol if possible.[1] |
Data Presentation
| Entry | Synthesis Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Yield of Side Product A (%) | Yield of Side Product B (%) |
| 1 | Buchwald-Hartwig | |||||||||
| 2 | Ullmann | |||||||||
| ... |
Side Product A and B should be identified (e.g., Aniline, Biphenyl) based on analytical data.
Experimental Protocols
The following are generalized experimental protocols based on standard procedures for Buchwald-Hartwig and Ullmann reactions. Researchers should optimize these conditions for their specific substrates and setup.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
2-bromoaniline or aniline
-
Phenylboronic acid or 1-bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
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Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add anhydrous toluene, followed by 2-bromoaniline (or aniline) and the corresponding phenyl coupling partner.
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Seal the flask and heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
Materials:
-
2-bromoaniline
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
Procedure:
-
In a round-bottom flask, combine 2-bromoaniline, bromobenzene, CuI, and K₂CO₃.
-
Add the solvent (e.g., DMF).
-
Heat the mixture with stirring under an inert atmosphere at a high temperature (e.g., 150-200 °C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
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Extract the filtrate with an organic solvent and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common side product formation pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 2-bromo-N-phenylaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-bromo-N-phenylaniline by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at low temperatures. Based on the structural similarity to diphenylamine and 2-bromoaniline, which are soluble in alcohols and ethers, good starting points for solvent screening include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[1][2][3] A final selection should always be based on small-scale solubility tests.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point. This is a common issue with many organic compounds.[4] To resolve this, you can try the following:
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Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to decrease the saturation of the solution.
-
Lower the temperature of dissolution: If possible, use a solvent that will dissolve the compound at a lower temperature.
-
Use a different solvent system: A solvent in which the compound is less soluble might prevent oiling out.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.
Q3: Why is the recovery yield of my purified this compound low?
A3: A low recovery yield can be due to several factors:
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Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of your product.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Q4: The recrystallized this compound is still colored. How can I remove colored impurities?
A4: If your product is still colored after recrystallization, the colored impurities are likely soluble in the recrystallization solvent. You can try adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, reducing the overall yield.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Crystals form too quickly. | - The solution is cooling too rapidly.- The solution is highly supersaturated. | - Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent. |
| The product appears oily or as a liquid. | - The melting point of the solute is lower than the boiling point of the solvent.- The cooling process is too fast. | - Reheat the solution and add more solvent to lower the saturation point.- Choose a solvent with a lower boiling point.- Allow the solution to cool down more slowly. |
| Low yield of recovered product. | - Too much solvent was used for dissolution or washing.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the filtration funnel is pre-heated before hot filtration. |
| Product is discolored. | - Presence of colored, soluble impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.
-
A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes with the undissolved solids. A good solvent will dissolve the compound when hot.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
4. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Collection and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
6. Drying:
-
Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals to assess their purity.
Quantitative Data: Estimated Solubility of this compound
Disclaimer: The following data is estimated based on the solubility of structurally similar compounds, such as diphenylamine and 2-bromoaniline.[1][2][3] Experimental verification is highly recommended.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Insoluble | Very Slightly Soluble |
| Ethanol | Sparingly Soluble | Very Soluble |
| Methanol | Sparingly Soluble | Very Soluble |
| Hexane | Slightly Soluble | Moderately Soluble |
| Toluene | Moderately Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-N-phenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-bromo-N-phenylaniline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A typical and effective solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. A good starting point for developing the optimal eluent is a 9:1 to 4:1 mixture of hexane:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.
Q2: How can I visualize this compound on a TLC plate?
This compound is an aromatic compound and can be readily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[1][2] For further confirmation, especially if the concentration is low, staining with an iodine chamber can be effective.[1][3] Ninhydrin stain can also be used to visualize amines, which often show up as green spots.[3]
Q3: My this compound is streaking on the silica gel column. What can I do to prevent this?
Streaking of amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can:
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Add a competing base: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent system.[4] This neutralizes the acidic sites on the silica gel, reducing the strong interaction with the basic this compound.
-
Use deactivated silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.[4]
-
Consider an alternative stationary phase: If streaking persists, using neutral or basic alumina as the stationary phase can be a good alternative.[3]
Q4: What are the common impurities I should expect when purifying this compound?
The impurities will largely depend on the synthetic route used to prepare this compound.
-
From Buchwald-Hartwig amination: Common impurities include unreacted starting materials (e.g., 2-bromoaniline, bromobenzene), the palladium catalyst, phosphine ligands, and their corresponding oxides (e.g., triphenylphosphine oxide).[5][6][7]
-
From Ullmann condensation: You might encounter unreacted starting materials, the copper catalyst, and potential homocoupling byproducts (e.g., biphenyl).[8]
Q5: How can I remove triphenylphosphine oxide (TPPO) if it co-elutes with my product?
Triphenylphosphine oxide can be a challenging impurity to remove by chromatography. If it co-elutes:
-
Acid-base extraction: If your desired compound has a basic amine group, you can dissolve the mixture in a suitable organic solvent and wash it with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the TPPO remains in the organic layer. The aqueous layer can then be basified and the pure product extracted.[9]
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Adding these solvents to a concentrated solution of your crude product and cooling can cause the TPPO to precipitate.[10]
-
Complexation: Zinc chloride can form an insoluble complex with TPPO in ethanol, which can then be removed by filtration.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. |
| Compound has decomposed on the silica. | Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.[11][12] | |
| Overloading the column. | The amount of crude material loaded should be appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product elutes too quickly (with the solvent front) | Solvent system is too polar. | Start with a less polar eluent. If the product has a high Rf value even in 100% hexane, consider using a more polar stationary phase or reverse-phase chromatography. |
| Multiple spots in fractions that should contain pure product | Co-eluting impurities. | Identify the impurities (e.g., starting materials, byproducts). Adjust the solvent system for better separation. A shallower gradient or isocratic elution might be necessary. |
| Product degradation during chromatography. | As mentioned earlier, check for compound stability on silica. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) and the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Stir to create a uniform slurry, ensuring there are no air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.[11]
-
Add a thin layer of sand.[11]
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any trapped air.[12]
-
Once the silica has settled, add another thin layer of sand on top.
-
Continuously run the eluent through the column to equilibrate it, making sure the solvent level never drops below the top of the sand.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[4]
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and then carefully add this powder to the top of the column.[13]
4. Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by your initial TLC analysis.
-
Collect fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[14]
-
Spot the starting material, crude reaction mixture, and the collected fractions on the same TLC plate for comparison.[15]
6. Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Parameters for Column Chromatography
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 to 4:1) | Adjust ratio based on TLC analysis. |
| Rf of Target Compound | 0.2 - 0.4 | Optimal for good separation.[16] |
| Crude to Silica Ratio | 1:30 - 1:100 (by weight) | Depends on the difficulty of the separation. |
| Additive for Amines | 0.1 - 1% Triethylamine | Use if streaking is observed.[4] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. organomation.com [organomation.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-bromo-N-phenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 2-bromo-N-phenylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Failed Reactions
Question: My Buchwald-Hartwig amination of this compound is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Troubleshooting Steps:
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Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1] Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst, which can offer more reliable generation of the active catalytic species.[2]
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Issues with Reagents and Solvents: The presence of water or oxygen can significantly hinder the reaction. Ensure all solvents are anhydrous and degassed. Reagents should be of high purity.
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. A screening of these parameters is often necessary to find the optimal conditions for this specific substrate.[2]
Below is a troubleshooting workflow to guide your optimization process:
References
preventing catalyst deactivation in Suzuki coupling of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of 2-bromo-N-phenylaniline. Our aim is to equip researchers with the necessary information to prevent catalyst deactivation and optimize reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the Suzuki coupling of this compound, a substrate known for its steric hindrance and potential for catalyst inhibition.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Product Yield | 1. Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Steric hindrance from the N-phenyl group can also slow down crucial steps in the catalytic cycle, leading to catalyst decomposition over time. 2. Inefficient Oxidative Addition: The C-Br bond of this compound is sterically hindered, making the initial oxidative addition step difficult for the palladium catalyst. 3. Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction. | 1. Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can sterically shield the palladium center from aniline coordination.[1][2][3] 2. Use of Pre-catalysts: Highly active pre-catalysts like XPhos Pd G3 or CataCXium A palladacycle can be effective for challenging couplings of ortho-substituted anilines.[1][4] 3. Solvent Choice: Consider using solvents like 2-MeTHF, dioxane, or toluene, which have been shown to be effective for similar sterically hindered couplings.[4] A co-solvent like water may be necessary depending on the base used. |
| Significant Side Product Formation (e.g., Homocoupling, Debromination) | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid partner.[1][5] 2. Protodeboronation: The boronic acid can be unstable under the reaction conditions, leading to its conversion to the corresponding arene. This is more common with aqueous bases.[1] 3. Slow Catalytic Turnover: If the desired cross-coupling is slow, side reactions can become more prominent. | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1] 2. Use of Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, to minimize protodeboronation.[1][2] 3. Optimize Reaction Conditions: Adjusting the temperature, base, and catalyst system can increase the rate of the desired reaction over side reactions. |
| Reaction Stalls or is Sluggish | 1. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a slow step, especially with sterically hindered substrates. 2. Inappropriate Base: The choice of base is critical for activating the boronic acid. An unsuitable base can lead to a slow or incomplete reaction. | 1. Base Selection: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for hindered substrates.[1][3] 2. Temperature Optimization: Increasing the reaction temperature (typically in the range of 80-110 °C) can help overcome the activation energy barrier for slower steps.[1] |
| Catalyst Turns Black (Palladium Black Formation) | 1. Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization. 2. Ligand Degradation: The phosphine ligand can oxidize in the presence of trace oxygen, leaving the palladium center unprotected. | 1. Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the catalytic species. 2. Use Robust Ligands: Sterically hindered and electron-rich ligands are generally more stable and better at preventing agglomeration. 3. Control Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenges arise from steric hindrance and potential catalyst inhibition. The bulky N-phenyl group ortho to the bromine atom makes it difficult for the palladium catalyst to access the C-Br bond for oxidative addition and also hinders the final reductive elimination step.[3] Additionally, the lone pair of electrons on the aniline nitrogen can coordinate to the palladium catalyst, forming an inactive complex and effectively poisoning the catalyst.
Q2: What is the best catalyst system for the Suzuki coupling of this compound?
A2: There is no single "best" catalyst system, as the optimal choice often depends on the specific coupling partner and desired reaction conditions. However, for sterically hindered and potentially inhibiting substrates like this compound, highly active catalyst systems are generally required. Systems employing bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points.[1][2][3] Pre-formed catalysts, such as CataCXium A Pd G3, have also shown unique efficacy in couplings of unprotected ortho-bromoanilines.[4]
Q3: How do I choose the right base for this reaction?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For sterically hindered couplings, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][3] The choice of base should be coordinated with the solvent system; for instance, phosphate and carbonate bases often work well in solvent mixtures containing water.
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[5] The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[1] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q5: My reaction worked on a small scale, but the yield dropped upon scale-up. What could be the reason?
A5: Scale-up issues can arise from several factors, including less efficient heat and mass transfer. In the context of this reaction, inefficient stirring on a larger scale can lead to localized "hot spots" that promote catalyst decomposition. Furthermore, ensuring a truly inert atmosphere is more challenging in larger reaction vessels. When scaling up, it is important to ensure adequate stirring and to take extra care in deoxygenating the reaction mixture and maintaining a positive pressure of inert gas.
Quantitative Data on Reaction Conditions
The following table summarizes reaction conditions from the literature for the Suzuki coupling of substrates structurally similar to this compound, providing a starting point for optimization.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound analogue | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 91 | [4] |
| 2-Bromopyridine derivative | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | THF/H₂O | 80-110 | - | High | [1] |
| 2-Bromopyridine derivative | XPhos Pd G3 (1-3) | - | Cs₂CO₃ (2-3) | Dioxane | 80-110 | - | High to Excellent | [1] |
| 2-Bromo-p-xylene | Dimeric palladacycle of 2-phenylaniline (0.01) | - | Na₂CO₃ (2) | MeOH | 60 | - | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (starting point for optimization):
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic ester (1.2–1.5 equiv)
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Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
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Base (e.g., K₃PO₄, 2.0–3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water, 4:1 ratio)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Common catalyst deactivation pathways in the Suzuki coupling of this compound.
References
Technical Support Center: Improving Regioselectivity in 2-Bromo-N-phenylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-phenylaniline. The following sections address common issues encountered during experiments and offer solutions to improve regioselectivity in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where regioselectivity is a critical factor?
A1: Regioselectivity is a key consideration in several important reactions with this compound, including:
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Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. The challenge lies in selectively functionalizing at the bromine position without affecting other reactive sites on the molecule.
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Directed ortho-lithiation: The N-phenylamino group can direct metallation to the ortho positions on either the aniline or the phenyl ring, leading to mixtures of products if not properly controlled.
Q2: Which position on this compound is generally more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is a primary determinant of regioselectivity. The general trend for halogen reactivity is I > Br > Cl > F.[1] Therefore, in a molecule like this compound, the C-Br bond is the most likely site of oxidative addition to the palladium(0) catalyst and subsequent functionalization.
Q3: How does the N-phenylamino group influence the regioselectivity of reactions?
A3: The N-phenylamino group exerts a significant electronic and steric influence. Electronically, it is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution. In the context of directed metallation, the nitrogen atom's lone pair can coordinate to a metal, directing lithiation to the ortho positions. Sterically, the bulky phenyl group can hinder access to the ortho positions, influencing the approach of catalysts and reagents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Problem: When performing a Suzuki-Miyaura coupling with this compound and a boronic acid, I am observing a mixture of products, including diarylated species and reaction at undesired positions.
Possible Causes:
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High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the cleavage of other C-H or C-N bonds, leading to a loss of selectivity.[2]
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Highly Reactive Catalyst: An overly active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-Br bond and other potential reaction sites.[2]
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Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards multiple couplings.[2]
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Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species and influencing its selectivity.
Troubleshooting Steps:
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Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature or slightly elevated) and gradually increase it if the reaction is too slow.[2]
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Screen Different Ligands: Test a range of phosphine ligands with varying steric and electronic properties. For instance, bulky, electron-rich ligands can sometimes favor reaction at more sterically hindered positions, while less bulky ligands might favor the more accessible C-Br bond.
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Optimize Catalyst Loading: While increasing catalyst loading can sometimes overcome low reactivity, it can also lead to side reactions.[2] A loading of 1-2 mol% is a good starting point.
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Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.
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Solvent Screening: The choice of solvent can impact the solubility of reactants and the catalyst's behavior. Common solvents for Suzuki reactions include toluene, DMF, and THF.[2]
Issue 2: Lack of Selectivity in Buchwald-Hartwig Amination
Problem: Attempting to introduce a second amino group to this compound via Buchwald-Hartwig amination results in a complex mixture of products.
Possible Causes:
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Incompatible Base: The choice of base is critical. Strong, insoluble inorganic bases can lead to poor functional group tolerance and side reactions.[3]
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Ligand Inefficiency: The ligand may not be suitable for promoting the desired C-N bond formation efficiently, leading to catalyst decomposition or undesired side reactions.
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High Temperature: Similar to Suzuki coupling, high temperatures can reduce selectivity.
Troubleshooting Steps:
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Base Selection: Evaluate both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases.[2][3] Soluble organic bases like DBU can sometimes offer milder reaction conditions and better functional group tolerance.[3]
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Ligand Variation: Test various ligands. For Buchwald-Hartwig reactions, ligands like XantPhos have been shown to be effective.[3]
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Temperature Optimization: Begin with milder temperatures and increase cautiously while monitoring the reaction for any decrease in regioselectivity.
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Use of Precatalysts: Consider using well-defined palladium precatalysts, which can offer better control over the active catalyst concentration and improve reproducibility.
Issue 3: Uncontrolled Regioselectivity in Directed Ortho-Lithiation
Problem: When trying to perform a directed ortho-lithiation on this compound using an organolithium reagent, I get a mixture of products resulting from lithiation at different positions.
Possible Causes:
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Competitive Metal-Halogen Exchange: With bromoarenes, metal-halogen exchange can be faster than directed ortho-lithiation, leading to lithiation at the position of the bromine atom.[4]
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Choice of Base: The type of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can significantly influence the site of lithiation.[4]
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Temperature: Lithiated intermediates can be unstable at higher temperatures, potentially leading to rearrangements or side reactions.[4]
Troubleshooting Steps:
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Base and Additive Screening: The combination of an alkyllithium reagent and a coordinating agent like TMEDA is often used for directed lithiation.[4] For substrates prone to metal-halogen exchange, using a lithium amide base like LDA or LiTMP can favor deprotonation over exchange.[4]
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Low-Temperature Conditions: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance the stability of the lithiated intermediate and minimize side reactions.[4]
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Protecting Group Strategy: If selective lithiation remains challenging, consider temporarily protecting the N-H group with a suitable directing group that can more effectively control the position of lithiation.
Quantitative Data Presentation
Table 1: Representative Ligand Effects on Regioselectivity in Cross-Coupling Reactions
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | C-Br Coupling Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | Can lead to mixtures in complex substrates. |
| P(o-tolyl)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Good | Often effective for Heck reactions.[2] |
| XantPhos | Pd₂(dba)₃ | DBU | Toluene | 100 | High | Effective for Buchwald-Hartwig aminations with milder bases.[3] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | High | Bulky, electron-rich ligand, can influence selectivity. |
Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the chosen solvent (e.g., toluene/water mixture, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Directed Ortho-Lithiation and Electrophilic Quench
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Base Addition: Slowly add the organolithium base (e.g., n-BuLi, 1.1 mmol) dropwise. If using, TMEDA (1.1 mmol) can be added before the base.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
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Electrophilic Quench: Add the desired electrophile (1.2 mmol) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for improving regioselectivity.
References
Navigating the Scale-Up Synthesis of 2-bromo-N-phenylaniline: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a unique set of challenges that require careful consideration and optimization. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during the transition from laboratory to pilot plant or industrial-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, primarily focusing on the two most common synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or Inconsistent Yield | Ullmann Condensation: Inactive copper catalyst; Poor quality of starting materials (2-bromoaniline and aniline); Inefficient removal of water byproduct.[1] Buchwald-Hartwig Amination: Inactive palladium catalyst or ligand; Inappropriate choice of base or solvent; Presence of oxygen. | Ullmann Condensation: Use freshly prepared or activated copper catalyst (e.g., copper(I) iodide); Ensure high purity of reactants through appropriate purification methods; Employ azeotropic distillation (e.g., with a Dean-Stark trap) to effectively remove water.[1] Buchwald-Hartwig Amination: Use fresh, high-purity palladium precatalyst and ligand; Screen different bases (e.g., sodium tert-butoxide, potassium phosphate) and anhydrous, degassed solvents (e.g., toluene, dioxane); Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Formation of Impurities | Side Reactions: Over-reaction leading to triphenylamine or other poly-arylated species; Hydrodehalogenation of 2-bromoaniline to aniline; Formation of biphenyl from the homo-coupling of phenyl rings. | General: Carefully control stoichiometry of reactants; Optimize reaction temperature and time to minimize side reactions. Buchwald-Hartwig: Ensure the use of high-purity, anhydrous, and deoxygenated solvents and reagents to suppress hydrodehalogenation. |
| Difficult Product Isolation and Purification | High Boiling Point of Product: this compound has a high boiling point, making distillation challenging. Presence of Colored Impurities: Oxidation of the product or starting materials can lead to discoloration.[1] | Purification: Utilize column chromatography (silica gel with a hexane/ethyl acetate gradient is a common starting point) or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). Decolorization: Treat the crude product with activated carbon during workup or recrystallization. |
| Exothermic Reaction / Poor Heat Transfer | Highly Exothermic Nature of Coupling Reactions: Both Ullmann and Buchwald-Hartwig reactions can be exothermic, posing a safety risk at scale.[2][3] | Process Safety: Implement controlled addition of reagents; Ensure efficient stirring and cooling of the reactor; Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. |
| Catalyst Deactivation or Poisoning | Presence of Impurities in Starting Materials: Sulfur or other heteroatom-containing impurities can poison the catalyst. | Catalyst Protection: Use high-purity starting materials; Consider using a scavenger resin to remove potential catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Ullmann condensation or Buchwald-Hartwig amination, is more suitable for the large-scale synthesis of this compound?
A1: Both routes have been successfully employed for the synthesis of diarylamines. The Buchwald-Hartwig amination is often favored in modern pharmaceutical process chemistry due to its generally milder reaction conditions, higher functional group tolerance, and broader substrate scope.[4][5] However, the Ullmann condensation can be a more cost-effective option, particularly if copper catalysis is preferred over palladium. The choice ultimately depends on factors such as available equipment, cost of raw materials and catalyst, and the desired purity profile of the final product.
Q2: What are the critical process parameters to monitor during the scale-up of the Buchwald-Hartwig amination for this synthesis?
A2: Key parameters to control include:
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and side reactions.
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is vital for reproducibility and to minimize impurity formation.
-
Stirring Rate: Adequate agitation is necessary to ensure efficient mixing of the heterogeneous mixture, especially when using solid bases.
-
Purity of Reagents: Water and other impurities in the starting materials or solvent can significantly impact the reaction outcome.
Q3: How can I minimize the formation of the common impurity, triphenylamine, during the synthesis?
A3: Triphenylamine formation is a result of over-arylation. To minimize this:
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Control Stoichiometry: Use a slight excess of aniline relative to 2-bromoaniline.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by HPLC or GC) and stop the reaction once the desired conversion of 2-bromoaniline is achieved.
-
Temperature Control: Avoid excessive temperatures, which can promote further reaction.
Q4: What are the recommended purification methods for this compound on a kilogram scale?
A4: At a larger scale, purification strategies need to be efficient and scalable.
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Recrystallization: This is often the most practical method for large quantities. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity.
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Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility can be an effective way to remove more soluble impurities.
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Column Chromatography: While less common for very large scales due to cost and solvent consumption, it can be used for high-purity requirements.
Experimental Protocols
While specific large-scale protocols are often proprietary, the following provides a general methodology for the synthesis of this compound via the Buchwald-Hartwig amination, which can be adapted and optimized for scale-up.
General Laboratory-Scale Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry, inerted reaction vessel, add 2-bromoaniline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 1-4 mol%).
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Reagent Addition: Add aniline (1.1-1.5 eq.) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by HPLC or GC.
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Workup: After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Note: This is a general guideline. For scale-up, a thorough process hazard analysis and optimization of reaction parameters are essential.
Visualizations
To aid in understanding the process, the following diagrams illustrate the key workflows.
Caption: A typical experimental workflow for the Ullmann condensation synthesis.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination synthesis.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of Crude 2-Bromo-N-phenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-bromo-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in crude this compound largely depend on the synthetic route employed. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
From Ullmann Condensation:
-
Unreacted Starting Materials: Residual 2-bromoaniline, aniline, and bromobenzene may be present.
-
Homocoupled Byproducts: Symmetrical biaryls like 2,2'-dibromobiphenyl or biphenyl can form.
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Copper Residues: Traces of the copper catalyst may remain.
-
-
From Buchwald-Hartwig Amination:
-
Unreacted Starting Materials: Aniline and 2-bromobenzene may be present.
-
Ligand and Catalyst Residues: Residual palladium catalyst and phosphine ligands.
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Hydrodehalogenated Byproduct: Aniline can be formed through a side reaction where the bromo group is replaced by a hydrogen atom.
-
Q2: Which purification methods are most effective for this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
-
Recrystallization: Effective for removing major impurities and for large-scale purifications.
-
Column Chromatography: Ideal for separating closely related impurities and for achieving very high purity on a smaller scale.
Q3: How can I monitor the purity of my this compound during purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For column chromatography, a UV detector can be used to track the elution of the compound. High-purity fractions can then be analyzed by techniques like HPLC, GC-MS, and NMR for final purity assessment. A typical TLC system for this compound is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the hot solvent. | Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is more soluble. |
| No Crystal Formation | The solution is not supersaturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to |
Validation & Comparative
A Comparative Guide to the NMR Analysis of 2-bromo-N-phenylaniline Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and quantification of impurities in 2-bromo-N-phenylaniline. The purity of this compound is critical in drug development and chemical synthesis, necessitating robust analytical methods for quality control. This document details experimental protocols and presents supporting data to assist researchers in selecting the most appropriate analytical strategy.
NMR Analysis of this compound and Its Potential Impurities
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the quantification of components in a mixture. The analysis of this compound by ¹H NMR allows for the identification of the main compound and its likely process-related impurities.
Common impurities in the synthesis of this compound can arise from starting materials, side-reactions, or degradation. These may include residual starting materials such as 2-bromoaniline and bromobenzene, the product of a dehalogenation side-reaction (N-phenylaniline, also known as diphenylamine), and unreacted aniline.
The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and its potential impurities in a typical NMR solvent like deuterochloroform (CDCl₃).
| Compound | Structure | Key ¹H NMR Chemical Shifts (ppm in CDCl₃) |
| This compound | 7.55 (dd, 1H), 7.33 (m, 2H), 7.28 (m, 1H), 7.15 (m, 3H), 7.00 (t, 1H), 6.85 (d, 1H), 5.8 (br s, 1H, NH) | |
| 2-Bromoaniline | 7.39 (dd, 1H), 7.08 (td, 1H), 6.73 (dd, 1H), 6.61 (td, 1H), 4.01 (br s, 2H, NH₂)[1] | |
| N-Phenylaniline (Diphenylamine) | 7.24 (t, 4H), 7.04 (d, 4H), 6.91 (t, 2H), 5.63 (br s, 1H, NH)[2][3][4] | |
| Bromobenzene | 7.50 (m, 2H), 7.25 (m, 3H)[5][6][7] | |
| Aniline | 7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.7 (br s, 2H, NH₂)[8][9][10][11][12] |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for impurity profiling. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the volatility of the analytes, and the availability of reference standards.
The following table compares the performance of NMR, HPLC, and GC-MS for the analysis of impurities in aromatic amines.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Separates volatile components based on their boiling points and partitioning, followed by mass-based detection and identification. |
| Sample Type | Soluble samples. | Soluble, non-volatile, or thermally labile compounds. | Volatile and thermally stable compounds; derivatization may be required for polar analytes.[13][14] |
| Quantification | Absolute quantification possible with an internal standard (qNMR). Does not require reference standards for each analyte. | Requires reference standards for accurate quantification. Results are often reported as area percent without response factors.[15] | Requires reference standards for accurate quantification. |
| Sensitivity | Generally lower sensitivity compared to HPLC and GC-MS.[16] | High sensitivity, with detection limits in the ng/mL (ppb) range with UV detection.[17][18] | Very high sensitivity, especially with selected ion monitoring (SIM), reaching femtomolar ranges.[14] |
| Structural Information | Provides detailed structural information for unambiguous identification of known and unknown impurities. | Provides limited structural information (retention time and UV spectrum). Often coupled with MS for better identification.[19] | Provides mass spectra which can be used for structural elucidation and library matching.[20] |
| Speed | Can be faster for simple mixtures, but complex spectra may require longer acquisition and processing times. | Analysis times are typically in the range of minutes to an hour. | Analysis times are generally in the range of minutes. |
| Advantages | - Non-destructive- Provides unambiguous structural information- Universal detector for protons- Can quantify without individual reference standards | - High sensitivity and resolution- Applicable to a wide range of compounds- Well-established and robust | - Excellent separation efficiency for volatile compounds- High sensitivity and selectivity- Provides molecular weight and fragmentation information |
| Disadvantages | - Lower sensitivity- Can have overlapping signals in complex mixtures- Higher instrument cost | - Requires reference standards for quantification- Limited structural information from UV detection alone | - Limited to volatile and thermally stable compounds- Derivatization can add complexity |
Experimental Protocols
Key Experiment: Quantitative ¹H NMR (qNMR) Analysis
Objective: To identify and quantify impurities in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same vial. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte or impurity signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally recommended for quantitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the impurity signals.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the internal standard, this compound, and any identified impurities.
-
Calculate the molar ratio of each impurity relative to the internal standard using the following formula:
Molarity of Impurity = (Integral of Impurity / Number of Protons) / (Integral of Standard / Number of Protons) * Molarity of Standard
-
Calculate the weight percentage of each impurity.
-
Visualizations
Caption: Workflow for NMR-based impurity analysis of this compound.
References
- 1. 2-Bromoaniline(615-36-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Bromobenzene(108-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. chegg.com [chegg.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. hmdb.ca [hmdb.ca]
- 13. benchchem.com [benchchem.com]
- 14. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. physicsforums.com [physicsforums.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. soeagra.com [soeagra.com]
- 20. news-medical.net [news-medical.net]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-bromo-N-phenylaniline
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-N-phenylaniline. For comparative purposes, spectral data for related compounds, including the parent N-phenylaniline, 2-chloro-N-phenylaniline, and 4-bromo-N-phenylaniline, are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Structural Overview and NMR Analysis
This compound is an aromatic amine containing two phenyl rings linked by a secondary amine. The bromine substituent on one of the rings at the ortho position significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons. NMR spectroscopy is a powerful tool for confirming the substitution pattern and overall structure of such molecules.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound displays a set of complex multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the amine bridge. The data presented below was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) |
| This compound | 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[1] | Not explicitly reported, often a broad singlet |
| N-phenylaniline (Diphenylamine) | 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H)[1] | 5.63 (broad s, 1H) |
| 2-chloro-N-phenylaniline | 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H)[1] | Not explicitly reported, often a broad singlet |
| 4-bromo-N-phenylaniline | 7.36-7.26 (m, 4H), 7.07-6.93 (m, 5H)[2] | 5.71 (broad s, 1H)[2] |
| 2-bromoaniline | 7.39 (dd, J=7.9, 1.5 Hz, 1H), 7.08 (td, J=7.1, 1.5 Hz, 1H), 6.73 (dd, J=8.1, 1.7 Hz, 1H), 6.61 (td, J=7.1, 1.7 Hz, 1H) | 4.01 (broad s, 2H)[3] |
In the ¹H NMR spectrum of this compound, the downfield signal at 7.50 ppm can be attributed to the proton ortho to the bromine atom, which experiences deshielding effects. The remaining aromatic protons appear as a series of multiplets. In comparison, the spectrum of N-phenylaniline is more symmetrical. The presence of a halogen at the ortho position, as seen in both 2-bromo and 2-chloro-N-phenylaniline, introduces significant complexity and deshielding of the adjacent protons compared to the unsubstituted N-phenylaniline.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts in the aromatic region are sensitive to the electronic effects of the substituents. The data below was acquired in CDCl₃ on a 100 MHz spectrometer.
| Compound | Aromatic Carbons (ppm) |
| This compound | 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[1] |
| N-phenylaniline (Diphenylamine) | 142.9, 129.1, 120.8, 117.6[1] |
| 2-chloro-N-phenylaniline | 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5[1] |
| 4-bromo-N-phenylaniline | 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, 112.6[2] |
| 2-bromoaniline | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4 |
The ¹³C NMR spectrum of this compound shows ten distinct signals in the aromatic region, corresponding to the twelve non-equivalent carbons of the two phenyl rings. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 112.1 ppm. The two carbons attached to the nitrogen (C-N) are observed at 141.4 and 141.3 ppm. Comparing this to N-phenylaniline, which has a much simpler spectrum due to its symmetry, the effect of the ortho-bromo substitution is evident in the increased number of signals and the significant downfield shift of the carbon bearing the bromine.
Experimental Protocols
General Procedure for NMR Spectroscopy
¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.[4] Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[4] For ¹H NMR, a standard pulse sequence was utilized with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.[4]
Visualizations
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
Chemical Structure and Key NMR Regions
This diagram shows the structure of this compound and highlights the key regions in the ¹H and ¹³C NMR spectra.
References
Mass Spectrometry of 2-bromo-N-phenylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected mass spectrometry (MS) behavior of 2-bromo-N-phenylaniline. Due to the limited availability of published mass spectra for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation pattern and establish a robust analytical protocol. By comparing the anticipated fragmentation of this compound with known data from its analogs, researchers can gain valuable insights for compound identification and characterization.
Predicted Mass Spectrum and Comparison with Analogs
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of specific bonds. The presence of a bromine atom will produce a characteristic isotopic pattern (M+ and M+2 peaks with an approximate 1:1 ratio) for all bromine-containing fragments, which is a crucial identifier.
The primary fragmentation pathways are predicted based on the known behavior of similar compounds, particularly 2-chloro-N-phenylaniline, and general principles of mass spectrometry.[1] The most likely fragmentation points are the C-N bond and the C-Br bond.
A comparison of the predicted key fragments of this compound with the observed fragments of related bromo-anilines is presented in the table below. This comparison allows for an estimation of the expected mass-to-charge ratios (m/z) and provides a basis for spectral interpretation.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures | Source |
| This compound (Predicted) | 247/249 | 167 ([M-Br]+), 92 ([C6H5NH]+), 77 ([C6H5]+) | Predicted |
| 2-chloro-N-phenylaniline | 203/205 | 168 ([M-Cl]+), 167 ([M-HCl]+), 92 ([C6H5NH]+), 77 ([C6H5]+) | [1] |
| 2-bromoaniline | 171/173 | 92 ([M-Br]+), 65 ([C5H5]+) | [2] |
| 4-bromoaniline | 171/173 | 92 ([M-Br]+), 65 ([C5H5]+) | [3][4] |
| 2-bromo-5-nitroaniline | 216/218 | 186/188 ([M-NO]+), 170/172 ([M-NO2]+), 137 ([M-Br-NO]+), 91 ([M-Br-NO2]+) | [5] |
| 4-bromo-2-methylaniline | 185/187 | 106 ([M-Br]+), 77 ([C6H5]+) | [6] |
| 2-bromo-4-chloroaniline | 205/207/209 | 170/172 ([M-Cl]+), 126/128 ([M-Br]+), 90 ([M-Br-Cl]+) | [7] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for similar aromatic amines and halogenated compounds.[1]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-300.
-
Scan Mode: Full scan.
4. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, 4-bromo- [webbook.nist.gov]
- 4. 4-Bromoaniline(106-40-1) MS spectrum [chemicalbook.com]
- 5. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 6. Benzenamine, 4-bromo-2-methyl- [webbook.nist.gov]
- 7. 2-Bromo-4-chloroaniline [webbook.nist.gov]
Comparative Infrared Spectroscopy Analysis: 2-bromo-N-phenylaniline and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the infrared (IR) spectrum of 2-bromo-N-phenylaniline against its structural analogues, N-phenylaniline and 2-bromoaniline. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and quality control of aromatic amine derivatives. The comparison is based on the characteristic vibrational frequencies of key functional groups, offering a foundational dataset for spectroscopic analysis.
Comparison of Key Infrared Absorption Frequencies
The infrared spectra of aromatic amines are characterized by distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the expected and observed IR absorption frequencies for this compound and its comparators. The data for N-phenylaniline and 2-bromoaniline are compiled from publicly available spectral databases.
| Functional Group | Vibrational Mode | This compound (Expected) | N-phenylaniline (Diphenylamine) | 2-bromoaniline |
| N-H | Stretch | ~3350-3310 cm⁻¹ (single, weak) | ~3350-3310 cm⁻¹ | 3466, 3373 cm⁻¹ (two bands) |
| C-N | Stretch (Aromatic) | ~1335-1250 cm⁻¹ (strong) | ~1335-1250 cm⁻¹ | ~1281 cm⁻¹ |
| Aromatic C-H | Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aromatic C=C | Stretch (in-ring) | ~1600-1400 cm⁻¹ | ~1610, 1500 cm⁻¹ | ~1619 cm⁻¹ |
| C-Br | Stretch | ~690-515 cm⁻¹ | Not Applicable | Not explicitly reported in findings |
| N-H | Bend (Primary Amine) | Not Applicable | Not Applicable | ~1619 cm⁻¹ |
| N-H | Wag (Secondary Amine) | ~910-665 cm⁻¹ (broad) | ~910-665 cm⁻¹ | Not Applicable |
Analysis:
-
N-H Stretch: this compound, as a secondary amine, is expected to exhibit a single, weak N-H stretching band, similar to N-phenylaniline.[1] In contrast, 2-bromoaniline, a primary amine, displays two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1]
-
C-N Stretch: A strong absorption band in the 1335-1250 cm⁻¹ region is characteristic of the C-N stretching vibration in aromatic amines for all three compounds.[1][2]
-
Aromatic C-H and C=C Stretch: All three compounds are expected to show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and multiple bands in the 1600-1400 cm⁻¹ region due to carbon-carbon stretching within the aromatic rings.[3]
-
C-Br Stretch: The carbon-bromine stretching vibration is anticipated in the lower frequency region of the spectrum for this compound and 2-bromoaniline.
-
N-H Bend/Wag: The N-H bending vibration is a key differentiator, being present only in the primary amine, 2-bromoaniline.[1] Conversely, the broad N-H wagging band is characteristic of secondary amines like this compound and N-phenylaniline.[1]
Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method
This protocol details the steps for preparing a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique. This method is suitable for obtaining high-quality spectra of solid organic compounds like this compound.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pelletizing die
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Analytical balance
-
Spatula
-
Infrared lamp or oven
Procedure:
-
Drying: Thoroughly dry the spectroscopy-grade KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[4]
-
Grinding and Mixing: In the agate mortar, grind the sample to a fine powder. Add the KBr and continue to grind the mixture until it is a homogeneous, fine powder. Rapid and thorough mixing is crucial for a clear pellet.
-
Pellet Formation: Transfer a portion of the mixture to the pelletizing die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background and Sample Scans: First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan to obtain the infrared spectrum.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them with reference data.
Logical Workflow for IR Spectroscopy Analysis
The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, from sample preparation to structural elucidation.
Caption: Workflow for IR analysis of a solid sample.
References
A Comparative Guide to the Reactivity of 2-bromo-N-phenylaniline and 2-chloro-N-phenylaniline in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-bromo-N-phenylaniline and 2-chloro-N-phenylaniline in palladium-catalyzed cross-coupling reactions. The selection of the aryl halide starting material is a critical decision in synthesis design, impacting reaction efficiency, catalyst selection, and overall process economy. This document summarizes the fundamental principles of reactivity, presents supporting experimental data from analogous systems, and provides detailed experimental protocols for key transformations.
Executive Summary: Reactivity Principles
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approximately 336 kJ/mol) is weaker than the C-Cl bond (approximately 401 kJ/mol), making the former more susceptible to oxidative addition to the palladium(0) catalyst. This initial activation step is often the rate-determining step in many catalytic cycles, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Consequently, This compound is inherently more reactive than 2-chloro-N-phenylaniline . This enhanced reactivity typically translates to:
-
Milder Reaction Conditions: Reactions with the bromo-substrate can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: Efficient conversion may be achieved with a smaller amount of the palladium catalyst.
-
Shorter Reaction Times: The increased rate of oxidative addition leads to faster overall reaction rates.
-
Broader Catalyst/Ligand Compatibility: A wider range of standard phosphine ligands can be effectively employed.
Conversely, the activation of the more robust C-Cl bond in 2-chloro-N-phenylaniline generally necessitates more specialized and highly active catalytic systems. These often feature bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[1][2] While aryl chlorides are more cost-effective and widely available starting materials, their lower reactivity requires more forceful conditions and specialized catalysts.[1]
Data Presentation: Comparative Performance
Direct head-to-head comparative data for this compound and 2-chloro-N-phenylaniline under identical reaction conditions is not extensively available in the literature. However, data from closely related systems and analogous reactions strongly support the established reactivity trend.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Ammonium Salts
This table presents a direct comparison of an aryl chloride and an aryl bromide in a palladium-catalyzed amination, illustrating the generally higher reactivity of the bromide.
| Entry | Aryl Halide | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd[P(o-tol)₃]₂ / CyPF-tBu | 100 | 12 | 85 | [3] |
| 2 | 4-Bromotoluene | Pd[P(o-tol)₃]₂ / CyPF-tBu | 100 | 12 | 95 | [3] |
As the data indicates, the coupling of ammonia with aryl bromides occurs faster and with higher selectivity for the formation of the primary arylamine than the coupling with aryl chlorides.[3]
Table 2: Representative Conditions for Carbazole Synthesis via Intramolecular C-H Arylation
The intramolecular cyclization of 2-halo-N-phenylaniline derivatives is a key route to carbazoles. The conditions required for the chloro-substrate are typically more demanding than those for the bromo-analogue.
| Substrate Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Bromo-N-arylcarbazole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | Not specified | Not specified | Good |
| N-(2-chlorophenyl)acetamide | Pd(OAc)₂ / Cu(OAc)₂ | - | Toluene | 120 | 24 | ~95 |
Experimental Protocols
The following are detailed, representative protocols for common palladium-catalyzed reactions involving ortho-haloaniline substrates. These can be adapted for this compound and 2-chloro-N-phenylaniline.
Protocol 1: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
This protocol was developed for the coupling of various boronic esters with unprotected ortho-bromoanilines and demonstrates the conditions suitable for the more reactive bromo-substrate.[4]
Reagents:
-
ortho-Bromoaniline derivative (1.0 equiv)
-
Boronic acid pinacol ester (1.5 equiv)
-
CataCXium A Pd G3 palladacycle (10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.3 M)
Procedure:
-
To an oven-dried Schlenk tube, add the ortho-bromoaniline (0.1 mmol), the boronic ester (0.15 mmol), CataCXium A Pd G3 (0.01 mmol), and K₃PO₄ (0.3 mmol).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous 2-MeTHF (0.33 mL) via syringe.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-chloro-N-phenylaniline
This protocol is representative for the coupling of an aryl chloride with an amine, which is analogous to the intermolecular amination of 2-chloro-N-phenylaniline itself. Note the use of a specialized biarylphosphine ligand (XPhos) to facilitate the reaction of the less reactive aryl chloride.
Reagents:
-
2-Chloroaniline (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas.
-
Add anhydrous toluene, followed by 2-chloroaniline and bromobenzene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a logical workflow for selecting a starting material based on reactivity and cost.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting the aryl halide starting material.
References
A Comparative Guide to Aryl Halide Reactivity in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency. This palladium-catalyzed cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A critical parameter influencing the success of this reaction is the nature of the leaving group on the aryl electrophile. This guide provides an objective comparison of the reactivity of common aryl halides (iodides, bromides, chlorides) and triflates in the Buchwald-Hartwig amination, supported by experimental data, to aid in reaction design and optimization.
Relative Reactivity of Aryl Halides and Triflates
The reactivity of the aryl electrophile in the Buchwald-Hartwig amination is largely governed by the facility of the oxidative addition step to the palladium(0) catalyst. The generally accepted trend for this step is:
Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride
This trend is based on the bond dissociation energies of the carbon-leaving group bond (C-I < C-Br < C-Cl). However, the overall reaction rate and yield can be influenced by other factors, such as catalyst inhibition and the nature of the ligand and base. For instance, while aryl iodides are highly reactive in the oxidative addition step, the generated iodide ions can sometimes act as catalyst inhibitors, leading to slower overall reaction rates compared to aryl bromides under certain conditions.
Quantitative Comparison of Aryl Halide Performance
To provide a clear comparison, the following table summarizes the performance of different aryl halides in the Buchwald-Hartwig amination of 4-substituted toluenes with aniline under standardized conditions.
| Aryl Electrophile | Leaving Group | Product Yield (%) | Reaction Time (h) |
| 4-Iodotoluene | I | ~95% | 2 |
| 4-Bromotoluene | Br | >98% | 1 |
| 4-Chlorotoluene | Cl | ~90% | 4 |
| 4-Tolyl triflate | OTf | ~92% | 3 |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields and reaction times may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of aryl halides and triflates.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add the aryl halide or triflate and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Reactivity
To further illustrate the key aspects of the Buchwald-Hartwig amination, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Relative reactivity of aryl halides in the oxidative addition step.
Conclusion
The choice of aryl halide or triflate is a crucial factor in the design of a successful Buchwald-Hartwig amination. While aryl iodides are the most reactive towards oxidative addition, practical considerations may favor the use of aryl bromides, which often provide excellent yields with faster overall reaction times and are less prone to catalyst inhibition. Aryl chlorides, although less reactive, are often more cost-effective and readily available, making them attractive for large-scale synthesis, provided a suitable catalyst system is employed. Aryl triflates offer a valuable alternative to halides, particularly when the corresponding phenol is more accessible than the aryl halide. Understanding the relative reactivities and potential challenges associated with each leaving group allows researchers to make informed decisions to optimize their synthetic strategies.
A Spectroscopic Comparison of 2-bromo-N-phenylaniline Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 2-bromo-N-phenylaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into their structural and electronic characteristics.
Introduction
This compound and its analogues are important scaffolds in medicinal chemistry and materials science. Understanding their spectroscopic properties is crucial for confirming their synthesis, elucidating their structure, and predicting their reactivity and potential applications. This guide presents a comparative summary of their key spectral features.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound and representative derivatives. The inclusion of substituents on the N-phenyl ring allows for a comparison of electronic effects on the spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~8.0-6.5 (m, Ar-H), ~5.7 (s, NH) | ~145-115 (Ar-C), ~110 (C-Br) |
| 2-bromo-N-(4-methoxyphenyl)aniline | ~7.8-6.7 (m, Ar-H), ~5.6 (s, NH), ~3.8 (s, OCH₃) | ~155 (C-OCH₃), ~145-114 (Ar-C), ~110 (C-Br), ~55 (OCH₃) |
| 2-bromo-N-(4-nitrophenyl)aniline | ~8.2-6.8 (m, Ar-H), ~6.0 (s, NH) | ~150-118 (Ar-C), ~142 (C-NO₂), ~112 (C-Br) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from representative literature values for similar structures.
Table 2: FT-IR Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1500 (C=C stretch), ~750 (C-Br stretch) |
| 2-bromo-N-(4-methoxyphenyl)aniline | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950 (C-H stretch, OCH₃), ~1600, 1510 (C=C stretch), ~1240 (C-O stretch), ~750 (C-Br stretch) |
| 2-bromo-N-(4-nitrophenyl)aniline | ~3380 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1580 (C=C stretch), ~1520, 1340 (N-O stretch, NO₂), ~750 (C-Br stretch) |
Table 3: UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of chromophores.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~285, ~240 | ~18,000, ~15,000 | Ethanol |
| 2-bromo-N-(4-methoxyphenyl)aniline | ~295, ~245 | ~20,000, ~16,000 | Ethanol |
| 2-bromo-N-(4-nitrophenyl)aniline | ~380, ~270 | ~15,000, ~25,000 | Ethanol |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For solution-phase measurements, the compound is dissolved in a suitable transparent solvent (e.g., chloroform, dichloromethane) and placed in a liquid cell.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the empty ATR crystal or the pure solvent is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 (or equivalent) double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 10⁻³ M. This stock solution is then diluted to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M, for which the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a matched pair of quartz cuvettes (1 cm path length), with one containing the pure solvent as a reference.
-
Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound derivatives.
Caption: Workflow for the spectroscopic comparison of this compound derivatives.
Comparative Guide to Analytical Methods for the Characterization of 2-bromo-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 2-bromo-N-phenylaniline (CAS No: 61613-22-7), a significant intermediate in organic synthesis. The selection of an appropriate analytical method is crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document outlines the principles, experimental protocols, and expected data for several core analytical techniques, enabling an objective comparison of their performance.
Introduction to this compound
This compound, with the molecular formula C₁₂H₁₀BrN, is a substituted diphenylamine derivative.[1] Its structural characterization is fundamental for quality control in synthesis and for its application in further chemical transformations, such as in the development of novel pharmaceutical agents or materials. The analytical methods discussed herein provide orthogonal information to ensure a comprehensive characterization of the molecule.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups. Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are routinely employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: NMR Spectroscopic Data
| Technique | Observed Chemical Shifts (δ) in ppm | Interpretation |
| ¹H NMR | 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H) | The complex multiplet patterns in the aromatic region (6.7-7.5 ppm) correspond to the nine aromatic protons. The distinct downfield shifts are indicative of the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl rings. |
| ¹³C NMR | 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1 | The spectrum shows ten distinct signals, corresponding to the twelve carbon atoms in the molecule, indicating some degree of symmetry or overlapping signals. The chemical shifts are consistent with the presence of two aromatic rings. |
Note: The NMR data is based on experimentally obtained spectra for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H stretching, C-N stretching, and aromatic C-H and C=C bending and stretching.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3400 - 3300 | N-H Stretch (secondary amine) | Sharp, medium intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Multiple weak to medium bands |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Two to three medium to strong bands |
| 1350 - 1250 | Aromatic C-N Stretch | Strong band |
| 800 - 600 | C-Br Stretch | Medium to strong band |
| 770 - 730 and 710-690 | Aromatic C-H Out-of-Plane Bending | Strong bands indicative of ortho- and mono-substitution |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a starting condition of 60:40 (v/v) acetonitrile:water can be used.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time, confirmed by running a standard. Purity can be assessed by the area percentage of the main peak. Quantification can be performed using a calibration curve generated from standards of known concentrations.
Data Presentation: Typical HPLC Performance
| Parameter | Typical Value/Range | Significance |
| Retention Time (t_R) | Dependent on specific conditions (column, mobile phase) | A characteristic value for identification under defined conditions. |
| Resolution (R_s) | > 2.0 | Ensures good separation from potential impurities. |
| Tailing Factor (T) | 0.9 - 1.2 | Indicates good peak shape and chromatographic performance. |
| Linearity (r²) | > 0.999 | Essential for accurate quantification. |
| Limit of Detection (LOD) | ng/mL range | Defines the lowest concentration that can be reliably detected. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250-280 °C.
-
MS Parameters: Scan range of m/z 40-500.
-
-
Data Analysis: Identify the peak for this compound based on its retention time and the corresponding mass spectrum. The mass spectrum will show the molecular ion and characteristic fragment ions.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value/Observation | Interpretation |
| Retention Time (t_R) | Dependent on the temperature program and column. | Characteristic for identification. |
| Molecular Ion (M⁺) | m/z 247 and 249 (in an approximate 1:1 ratio) | Confirms the molecular weight and the presence of one bromine atom. |
| Key Fragment Ions | m/z 168 ([M-Br]⁺), m/z 167 ([M-HBr]⁺), m/z 92, m/z 77 | The fragmentation pattern provides structural information. The loss of bromine (Br) and hydrogen bromide (HBr) are common fragmentation pathways for brominated aromatic compounds. The ion at m/z 167 corresponds to the stable carbazole radical cation. |
Note: The fragmentation pattern is predicted based on common fragmentation rules for halogenated diphenylamines.
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical processes.
Caption: Workflow for the analytical characterization of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific information required.
| Method | Information Obtained | Advantages | Limitations | Best For |
| ¹H and ¹³C NMR | Detailed molecular structure, identification of isomers. | Unambiguous structural elucidation, non-destructive. | Requires relatively pure sample, lower sensitivity than MS. | Confirming chemical identity and structure. |
| FTIR | Presence of functional groups (N-H, C-N, C-Br, aromatic rings). | Fast, simple, inexpensive. | Provides limited structural information, not suitable for complex mixtures. | Rapid confirmation of functional groups. |
| HPLC-UV | Purity assessment, quantification. | High resolution, accurate quantification, suitable for non-volatile compounds. | Requires a reference standard for quantification. | Routine quality control and purity determination. |
| GC-MS | Separation of volatile impurities, structural information from fragmentation. | High sensitivity, provides molecular weight and structural data. | Not suitable for thermally labile or non-volatile compounds. | Impurity profiling and identification. |
Conclusion
A comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy is unparalleled for definitive structural confirmation. FTIR provides rapid functional group identification. For purity and quantitative analysis, HPLC is a robust and reliable method. GC-MS is highly effective for identifying and quantifying volatile impurities and provides complementary structural information through its fragmentation patterns. The selection of one or a combination of these methods should be guided by the specific analytical goals, whether for routine quality control, in-depth structural elucidation, or impurity profiling.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-N-phenylaniline Derivatives
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. This guide provides a comparative analysis of different palladium catalyst systems for the coupling of 2-bromo-N-phenylaniline derivatives, focusing on the intramolecular cyclization to form carbazoles, a common and well-documented application of this substrate class.
The intramolecular C-N coupling of this compound and its analogues to form the carbazole scaffold presents a sterically hindered system, making the choice of an appropriate palladium catalyst crucial for achieving high yields. This guide summarizes experimental data from the literature to aid in the selection of an optimal catalyst system.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the palladium precursor, the phosphine ligand, and the base employed. Bulky, electron-rich phosphine ligands are generally preferred for sterically demanding substrates.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (5 mol%) | None | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 24 | 2-Acetaminobiphenyl | ~99 | [1] |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | K₃PO₄ (2.5 equiv) | 1,4-Dioxane | 100 | 24 | 4-Bromo-2-(alkynyl)-6-(alkynyl)aniline | High | [2] |
| Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (2.7 equiv) | p-Xylene | 125 | 2-4 | Dibenzo[b,d]iodonium triflate + Aniline | up to 71 | [3] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are protocols for representative palladium-catalyzed intramolecular amination reactions of this compound derivatives.
Protocol 1: Palladium-Catalyzed Synthesis of N-Acetylcarbazole[1]
This protocol describes the cyclization of 2-acetaminobiphenyl, a derivative of this compound after an initial coupling step.
Materials:
-
2-Acetaminobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Oxygen balloon
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv.).
-
Add toluene (5 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetylcarbazole.
Protocol 2: Intramolecular Amination to form a Substituted Carbazole[2]
This protocol is for the final intramolecular cyclization step in a multi-step synthesis of a substituted carbazole.
Materials:
-
Substituted 4-bromo-2,6-di(alkynyl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube and standard equipment for inert atmosphere chemistry
Procedure:
-
In a Schlenk tube, combine the substituted 4-bromo-2,6-di(alkynyl)aniline (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add dry, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate three times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the palladium-catalyzed intramolecular amination of a this compound derivative.
Caption: General experimental workflow for the palladium-catalyzed intramolecular amination.
Concluding Remarks
The selection of an appropriate palladium catalyst system is paramount for the successful C-N coupling of sterically hindered substrates like this compound derivatives. For the intramolecular cyclization to form carbazoles, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and Xantphos with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ have demonstrated high efficacy. The choice of a suitable base, such as K₃PO₄ or Cs₂CO₃, is also critical. The provided protocols and workflow offer a solid foundation for researchers to develop and optimize their synthetic routes towards carbazole-containing molecules and other complex arylamines.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
A Comparative Guide to the Kinetic Studies of 2-bromo-N-phenylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for the cross-coupling reactions of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. While specific kinetic data for this substrate is not extensively available in the public domain, this document compiles performance data from studies on structurally similar compounds to offer a practical framework for catalyst selection, reaction optimization, and experimental design. The focus is on two of the most powerful cross-coupling methodologies: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.
Performance Comparison of Catalytic Systems
The efficiency of cross-coupling reactions involving this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the expected performance of various catalytic systems based on data from analogous reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond, coupling an amine with an aryl halide.[1] For this compound, this would typically involve an intramolecular cyclization to form a carbazole derivative or intermolecular coupling with another amine.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 80-110 | High yields, effective for sterically hindered anilines.[2] |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ | Dioxane | 100 | Good for electron-rich and electron-poor anilines. |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS | THF | RT-80 | Applicable for a wide range of primary and secondary amines.[1] |
| PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | DMF | 90-120 | Effective for a broad range of aryl bromides.[3] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[4]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | A classic, reliable catalyst, though may require higher loadings.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90-110 | Highly active for hindered substrates, allowing for lower catalyst loading.[3] |
| PEPPSI™-IPr (1-3) | - | Cs₂CO₃ | THF | RT-70 | Robust N-heterocyclic carbene (NHC) catalyst, effective for challenging couplings.[5] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | Good for a wide variety of boronic acids.[6] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation between this compound and a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
To better understand the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2-bromo-N-phenylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-N-phenylaniline. This halogenated aromatic amine is a hazardous substance and requires careful management to prevent harm to personnel and the environment.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) as the primary source of information.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A standard lab coat is required to protect against skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[5]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Quantitative Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Classification | Halogenated Aromatic Amine | General Chemical Knowledge |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Toxic to aquatic life.[4] | [4] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat.[4] Work under a chemical fume hood. | [4] |
| Spill Cleanup | Avoid dust formation.[5] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[5][7] | [5][7] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[7][8] Do not empty into drains.[5] | [5][7][8] |
| Waste Stream | Halogenated Organic Waste | [3][9][10] |
Experimental Protocols for Disposal
Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal purposes are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[11] Any attempt at in-lab chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in accordance with all applicable regulations.[11] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office for collection and subsequent disposal by a licensed hazardous waste contractor.[6][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.
-
Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[9]
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[3][9] Do not mix it with non-halogenated organic waste, as this complicates the disposal process.[3][10]
-
Avoid Mixing Incompatibles: Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases in the same waste container.[5]
-
-
Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3]
-
Content Information: Indicate the approximate concentration or percentage of the compound in the waste container.[9]
-
Hazard Symbols: Affix appropriate hazard symbols (e.g., harmful/irritant).
-
-
Storage:
-
Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area (SAA).[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Ventilation: Ensure the storage area is well-ventilated.[5]
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and disposal protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. skcinc.com [skcinc.com]
Essential Safety and Operational Guide for Handling 2-Bromo-N-phenylaniline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like 2-bromo-N-phenylaniline. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate risks. This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is prudent to treat it as harmful if swallowed, toxic in contact with skin, and a cause of skin and serious eye irritation.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[2][4] | Protects eyes from dust particles and splashes of solutions containing the compound.[3] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs. A complete suit protecting against chemicals may be necessary depending on the scale of work.[2][3] | Protects the skin from accidental spills and contamination.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate filter for dusts and organic vapors should be used.[1][5] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[3] |
Operational Plan: Safe Handling and Disposal
A systematic approach is essential for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and prevent environmental contamination.
1. Preparation and Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is used for all handling of the solid compound and its solutions.[3] Verify that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation and inhalation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Use non-sparking tools if there is a risk of ignition.[6]
-
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
-
Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2][7]
-
The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.[8]
3. Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated and properly labeled hazardous waste container.[8]
-
Container Management: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" along with the full chemical name.[8]
-
Licensed Disposal: This material and its container must be disposed of as hazardous waste.[8] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Decontamination: "Empty" containers that held the compound must be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
4. Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Spillage: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal as hazardous waste.[2][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

